Kazusamycin B
Descripción
Propiedades
IUPAC Name |
6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHBJFDAPXZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Kazusamycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B is a potent antitumor antibiotic belonging to the polyketide family of natural products.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its producing microorganism, biosynthetic pathway, and methods for its production and isolation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, biosynthesis, and drug development.
Introduction
This compound was first isolated from the fermentation broth of Streptomyces sp. No. 81-484 and identified as a novel antitumor antibiotic.[1] It is structurally characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3] this compound is a minor component of the leptomycin complex, a group of structurally related polyketides known for their potent biological activities, including antifungal and antitumor effects.[4] This guide will delve into the technical details of this compound's origin, from the producing organism to its biosynthesis and recovery.
Producing Microorganism
The sole reported producer of this compound is the bacterial strain Streptomyces sp. No. 81-484.[1] Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics and anticancer agents.
Biosynthesis of this compound
The biosynthesis of this compound has not been directly elucidated from its producing strain, Streptomyces sp. No. 81-484. However, as a member of the leptomycin family, its biosynthetic pathway can be inferred from the well-characterized leptomycin biosynthetic gene cluster (lep) from Streptomyces sp. ATCC 39366.[5]
This compound is a polyketide, synthesized by a Type I Polyketide Synthase (PKS). Type I PKSs are large, multifunctional enzymes organized into modules, where each module is responsible for one cycle of polyketide chain elongation and modification.
The proposed biosynthetic pathway for the leptomycin/kazusamycin backbone involves a loading module and several extension modules. The starter unit is likely an acyl-CoA derivative, which is sequentially condensed with malonyl-CoA or methylmalonyl-CoA extender units. The growing polyketide chain undergoes a series of modifications within each module, including ketoreduction, dehydration, and enoylreduction, which are catalyzed by specific enzymatic domains (Ketosynthase - KS, Acyltransferase - AT, Dehydratase - DH, Enoylreductase - ER, Ketoreductase - KR, and Acyl Carrier Protein - ACP).
The difference between this compound and other leptomycin analogs likely arises from variations in the starter or extender units, or from the action of tailoring enzymes that modify the polyketide backbone after its synthesis by the PKS.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed modular organization of the PKS responsible for the synthesis of the leptomycin/kazusamycin polyketide chain.
Figure 1: Proposed biosynthetic pathway for this compound.
Experimental Protocols
Fermentation of Streptomyces sp. No. 81-484
Detailed fermentation protocols for the specific production of this compound by Streptomyces sp. No. 81-484 are not extensively published. However, a general approach based on typical Streptomyces fermentations can be outlined.
Table 1: General Fermentation Parameters for Streptomyces
| Parameter | Recommended Conditions |
| Culture Medium | A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. |
| Inoculum | A seed culture grown from a spore suspension or a vegetative mycelial stock. |
| Temperature | 28-30 °C |
| pH | 6.8-7.2 |
| Aeration | Shaking at 200-250 rpm in baffled flasks or controlled aeration in a fermenter. |
| Fermentation Time | 5-10 days |
Isolation and Purification of this compound
The following is a generalized workflow for the isolation and purification of this compound from the fermentation broth.
Figure 2: General workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Observation |
| Mass Spectrometry | Molecular formula determined as C₃₂H₄₆O₇ (MW 542).[1] |
| ¹³C NMR Spectroscopy | Unambiguous spectral analysis confirmed the carbon skeleton.[1] |
| ¹H NMR Spectroscopy | Provided information on the proton environments and their connectivity. |
| Infrared (IR) Spectroscopy | Indicated the presence of hydroxyl, carbonyl, and double bond functional groups. |
| Ultraviolet (UV) Spectroscopy | Showed absorption maxima characteristic of conjugated double bonds. |
Quantitative Data
Conclusion
This compound is a structurally interesting and biologically active polyketide antibiotic with significant potential in oncology research. Its origin lies in the metabolic machinery of Streptomyces sp. No. 81-484. While the precise details of its biosynthesis and production are not fully elucidated, the knowledge of the related leptomycin biosynthetic pathway provides a strong foundation for future research. Further investigation into the specific gene cluster in the producing strain and optimization of fermentation and purification processes are necessary to fully exploit the therapeutic potential of this promising natural product.
References
- 1. The leptomycin gene cluster and its heterologous expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Kazusamycin B from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kazusamycin B is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1][2][3][4] With a molecular formula of C₃₂H₄₆O₇ and a molecular weight of 542, this compound has demonstrated significant cytocidal activities against various leukemia and other tumor cell lines in vitro and in vivo.[1][3] This technical guide provides a comprehensive overview of the available scientific information on this compound, including the producing organism, its biological activities, and general methodologies for its production and analysis. While specific, detailed protocols for the fermentation and purification of this compound, as well as its complete biosynthetic pathway, are not extensively detailed in publicly accessible literature, this guide consolidates the existing knowledge to serve as a foundational resource for further research and development.
The Producing Organism: Streptomyces sp. No. 81-484
The bacterium responsible for the production of this compound is identified as Streptomyces sp. No. 81-484.[1][2][3][4] Streptomyces is a genus of Gram-positive bacteria, widely recognized for its ability to produce a diverse array of secondary metabolites with various biological activities, including a majority of clinically used antibiotics.[5][6]
General Cultivation and Maintenance of Streptomyces sp.
While specific cultivation parameters for Streptomyces sp. No. 81-484 are not detailed in the reviewed literature, general protocols for the cultivation and maintenance of Streptomyces species are well-established and can be adapted.
General Protocol for Cultivation:
-
Media: Streptomyces species can be cultivated on various solid and liquid media. Common solid media for sporulation and maintenance include Starch Casein Agar (B569324) (SCA), ISP (International Streptomyces Project) media, and Oatmeal agar.[7][8] For liquid cultures aimed at secondary metabolite production, Tryptic Soy Broth (TSB) or other nutrient-rich media are often used.[9]
-
Inoculation: Liquid cultures are typically inoculated with spores or mycelial fragments from a mature agar plate culture.
-
Incubation Conditions: Incubation is generally carried out at temperatures between 28-30°C with shaking (e.g., 200-250 rpm) to ensure adequate aeration for liquid cultures.[8] The optimal incubation period for secondary metabolite production can vary from a few days to over a week.[10]
-
Storage: For long-term storage, spore suspensions in glycerol (B35011) (e.g., 20-25%) are stored at -80°C.
This compound: Properties and Biological Activity
This compound is characterized as an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[11][12] Its structure was primarily elucidated through physicochemical properties and 13C NMR spectral analysis.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆O₇ | [1] |
| Molecular Weight | 542 | [1] |
Antitumor and Cytotoxic Activity
This compound exhibits potent cytotoxic activity against a range of cancer cell lines. Its mechanism of action involves the inhibition of cell growth and arrest of the cell cycle at the G1 phase.[13][14]
| Cell Line | Activity Metric | Concentration | Reference |
| L1210 Leukemia | IC₅₀ | 0.0018 µg/mL | [1] |
| P388 Leukemia | IC₁₀₀ | 0.0016 µg/mL | [1] |
| Various Tumor Cells | IC₅₀ | ~1 ng/mL (at 72 hours exposure) | [3] |
| HeLa Cells | Strong Cytotoxic Activity | Not specified | [2] |
In vivo studies have demonstrated the antitumor efficacy of this compound against murine tumors such as S180, P388, EL-4, and B16 melanoma.[3] It has also shown activity against doxorubicin-resistant P388 cells and metastases.[3]
Production, Extraction, and Purification
Detailed, specific protocols for the large-scale production, extraction, and purification of this compound are not available in the reviewed literature. However, general methodologies for the isolation of secondary metabolites from Streptomyces fermentations can be applied.
General Fermentation Protocol
The following is a generalized protocol for the fermentation of Streptomyces for secondary metabolite production. Optimization would be required for maximizing the yield of this compound.
-
Seed Culture: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or mycelial fragments of Streptomyces sp. No. 81-484. Incubate at 28-30°C with shaking for 2-3 days.
-
Production Culture: Transfer the seed culture to a larger volume of production medium. The composition of the production medium is critical for obtaining high yields of secondary metabolites and often includes a combination of carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation: Incubate the production culture at 28-30°C with controlled aeration and agitation for an extended period (e.g., 7-14 days). Monitor parameters such as pH, dissolved oxygen, and nutrient consumption.
General Extraction and Purification Workflow
The following workflow outlines a general procedure for extracting and purifying a lipophilic secondary metabolite like this compound from a Streptomyces fermentation broth.
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been elucidated in the available scientific literature. However, based on its chemical structure as a complex polyketide, it is highly probable that its biosynthesis is governed by a Type I Polyketide Synthase (PKS) gene cluster.[5][6][15]
Proposed General Polyketide Biosynthesis
Type I PKSs are large, multi-domain enzymes that act as an assembly line to construct the carbon skeleton of polyketides from simple acyl-CoA precursors. The general process involves:
-
Initiation: A starter unit (e.g., acetyl-CoA, propionyl-CoA) is loaded onto the PKS.
-
Elongation: A series of extender units (typically malonyl-CoA or methylmalonyl-CoA) are sequentially added to the growing polyketide chain.
-
Modification: Within each module of the PKS, the growing chain can undergo various modifications, such as reduction, dehydration, and enoyl reduction, leading to the structural diversity of polyketides.
-
Termination: The completed polyketide chain is released from the PKS, often accompanied by cyclization to form a lactone ring, as is the case with this compound.
Further research involving genome sequencing of Streptomyces sp. No. 81-484 and gene knockout studies would be necessary to identify and characterize the specific biosynthetic gene cluster responsible for this compound production.
Analytical Methods
The analysis of this compound has been mentioned to involve High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for this compound is not detailed, a general approach for the analysis of similar polyketide compounds would involve:
-
Column: A reversed-phase column (e.g., C18).[16]
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the chromophores of this compound absorb, or mass spectrometry for more sensitive and specific detection.[16]
NMR and Mass Spectrometry
13C NMR was instrumental in the initial structure elucidation of this compound.[1] High-resolution mass spectrometry would be used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) would aid in structural fragmentation analysis. 1H and 13C NMR are essential for the complete structural assignment of the molecule.
Future Directions
The potent biological activity of this compound makes it an interesting candidate for further drug development. Key areas for future research include:
-
Complete Structure Elucidation and Stereochemistry: A full structural elucidation including the absolute stereochemistry is necessary.
-
Biosynthetic Pathway Identification: Sequencing the genome of Streptomyces sp. No. 81-484 to identify the this compound biosynthetic gene cluster would enable biosynthetic engineering efforts to produce novel analogs with improved therapeutic properties.
-
Total Synthesis: The development of a total synthesis route would provide access to larger quantities of this compound and its derivatives for further biological evaluation.[11]
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and the mechanism by which this compound exerts its cytotoxic effects is crucial.
Conclusion
This compound, produced by Streptomyces sp. No. 81-484, is a powerful antitumor agent with significant potential. While the foundational knowledge of its biological activity is established, there remain considerable gaps in the understanding of its production, biosynthesis, and detailed mechanism of action. This technical guide serves to summarize the current state of knowledge and to highlight the opportunities for future research to unlock the full therapeutic potential of this promising natural product.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 11. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of antibiotic fungicide kasugamycin in irrigation water by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484. This document provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its effects on cell cycle progression and macromolecular synthesis. While the precise molecular targets of this compound remain to be fully elucidated, existing research demonstrates its ability to induce G1 phase cell cycle arrest and moderately inhibit RNA synthesis in cancer cell lines. This guide consolidates the available quantitative data, presents detailed experimental protocols for key assays, and visualizes the known and hypothesized pathways of action to facilitate further research and drug development efforts.
Introduction
This compound is an unsaturated fatty acid antibiotic with significant cytocidal activities against various cancer cell lines.[1] Its primary reported cellular effects are the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase.[2] Additionally, a moderate and specific inhibition of RNA synthesis has been observed.[2][3] These activities underscore its potential as an anticancer agent, though a detailed understanding of its molecular mechanism is still emerging. This guide aims to provide an in-depth summary of the known functional effects of this compound and to furnish researchers with the necessary information to build upon existing knowledge.
Quantitative Data Presentation
The cytotoxic and growth-inhibitory effects of this compound have been quantified in several cancer cell lines. The following table summarizes the key reported values.
| Cell Line | Parameter | Concentration | Exposure Time | Reference |
| Murine Leukemia | IC50 | ~1 ng/mL | 72 hours | [4] |
| L1210 (Murine Leukemia) | IC50 | 0.0018 µg/mL | Not Specified | [1] |
| P388 (Murine Leukemia) | IC100 | 0.0016 µg/mL | Not Specified | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. IC100 is the concentration required for 100% inhibition.
Mechanism of Action: G1 Cell Cycle Arrest
A primary mechanism of the antitumor effect of this compound is its ability to arrest the cell cycle in the G1 phase, as demonstrated in L1210 leukemia cells.[2][3] The G1 phase is a critical checkpoint for cell growth and proliferation, and its disruption is a common strategy for anticancer therapies.
While the direct molecular target of this compound that initiates G1 arrest has not been identified, a general pathway can be hypothesized based on the known mechanisms of cell cycle control. An external or internal stress signal, such as the one potentially triggered by this compound, typically leads to the activation of cyclin-dependent kinase (CDK) inhibitors (e.g., p21, p27). These inhibitors then bind to and inactivate the cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for progression through the G1 phase. The inactivation of these CDKs prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.
Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.
Mechanism of Action: Inhibition of RNA Synthesis
This compound has been observed to cause a moderate and specific inhibition of RNA synthesis in L1210 cells within 2 hours of exposure.[2][3] It has been suggested that this inhibition might be a secondary effect resulting from structural abnormalities induced in the cell nucleus.[3] The precise molecular target within the transcriptional machinery has not been identified.
The diagram below illustrates a generalized mechanism of transcriptional inhibition, where this compound is depicted as an interfering agent.
Caption: General mechanism of RNA synthesis inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for determining the IC50 value of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., L1210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value from the dose-response curve.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with an antitumor agent.
Materials:
-
L1210 cells
-
Complete culture medium
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture L1210 cells to a density of approximately 5 x 10^5 cells/mL. Treat the cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
This compound is a promising antitumor antibiotic that exerts its cytotoxic effects through the induction of G1 phase cell cycle arrest and the inhibition of RNA synthesis. While its efficacy has been demonstrated in vitro, the precise molecular mechanisms underpinning these effects remain largely unknown. The direct binding partner(s) of this compound in mammalian cells have yet to be identified, and the specific signaling cascades that are modulated to elicit G1 arrest are not well characterized.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the direct molecular target(s) of this compound.
-
Signaling Pathway Elucidation: Investigating the effect of this compound on the expression and activity of key G1 regulatory proteins, including cyclins, CDKs, and CDK inhibitors.
-
Mechanism of RNA Synthesis Inhibition: Determining whether this compound directly interacts with RNA polymerases or other components of the transcriptional machinery, or if this effect is indeed secondary to other cellular changes.
A comprehensive understanding of the molecular mechanism of action of this compound will be crucial for its potential development as a therapeutic agent and for the rational design of more potent and selective analogs.
References
- 1. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Kazusamycin B: A Technical Guide to its Function as a G1 Phase Cell Cycle Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a novel antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484.[1] It has demonstrated a broad and potent spectrum of antitumor activity in both in vitro and in vivo models.[1] A key mechanism underlying its cytotoxic effects is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest, specifically in the G1 phase. Flow cytometry analysis has confirmed the G1 arresting effect of this compound on asynchronized L1210 leukemia cells.[1] This technical guide provides a comprehensive overview of this compound's role as a G1 phase inhibitor, presenting available quantitative data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: G1 Phase Cell Cycle Arrest
The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G1 phase is a critical checkpoint where the cell commits to entering the division cycle and initiating DNA synthesis (S phase). This transition is primarily governed by the sequential activation of cyclin-dependent kinases (CDKs), namely CDK4, CDK6, and CDK2.
The progression from G1 to S phase is initiated by the formation of active complexes between D-type cyclins (Cyclin D1, D2, D3) and CDK4/6.[2] These complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor.[2] Once liberated, E2F activates the transcription of genes necessary for S phase entry, including Cyclin E.[2] Cyclin E then binds to CDK2, further phosphorylating Rb and creating a positive feedback loop that fully commits the cell to DNA replication.
The activity of these Cyclin/CDK complexes is negatively regulated by CDK inhibitors (CKIs) belonging to two main families: the INK4 family (e.g., p16) and the Cip/Kip family, which includes p21Waf1/Cip1 and p27Kip1.[3][4] These inhibitors can bind to Cyclin/CDK complexes and block their kinase activity, thereby preventing G1 progression.[4]
Role of this compound
Experimental evidence has established that this compound arrests the cell cycle in the G1 phase in L1210 cells.[1] However, the precise molecular targets of this compound within the G1 regulatory pathway have not been fully elucidated in the available literature. It is hypothesized that this compound exerts its effect through one or more of the following mechanisms:
-
Inhibition of Cyclin/CDK Activity: Direct or indirect inhibition of the kinase activity of Cyclin D/CDK4/6 or Cyclin E/CDK2 complexes.
-
Upregulation of CDK Inhibitors: Increasing the expression or stability of CKI proteins like p21Waf1/Cip1 or p27Kip1, which would then inhibit CDK activity.[5]
Early studies also noted that this compound moderately inhibits RNA synthesis, although this may be a secondary effect resulting from the primary cell cycle arrest and changes in nuclear structure.[1] Further research is required to pinpoint the specific interactions between this compound and the core cell cycle machinery.
Quantitative Data
In Vitro Cytotoxicity
This compound exhibits potent cytotoxicity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar and sub-nanomolar concentrations.
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| General Tumor Cells | Various | ~1 ng/mL | 72 hours | [1] |
| L1210 | Murine Leukemia | 0.0018 µg/mL (~1.8 ng/mL) | Not Specified | |
| P388 | Murine Leukemia | 0.0016 µg/mL (IC100) | Not Specified |
Effect on Cell Cycle Distribution
Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle.[1] While the primary literature confirms this G1 arrest via flow cytometry, specific quantitative data on the percentage of cells in each phase post-treatment are not detailed. A representative table for such an experiment is shown below.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound (Conc. X) | Increased | Decreased | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a G1 phase cell cycle inhibitor.
Cell Proliferation Assay (MTT Assay) for IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of a compound.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in each phase of the cell cycle based on DNA content.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample. For adherent cells, use trypsinization. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with 1 mL of cold PBS, centrifuge, and discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.
-
Storage: Incubate the cells on ice for at least 30 minutes for fixation. Samples can be stored at 4°C for several weeks.
-
Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the pellet once with PBS.
-
RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of the PI staining solution. The RNase A will degrade RNA, ensuring that PI only binds to DNA.
-
Incubation: Incubate the tubes at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect and quantify changes in the expression levels of key cell cycle regulatory proteins (e.g., Cyclin D1, p21, p27).
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine relative protein expression levels.
Mandatory Visualizations
References
- 1. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cyclin-dependent kinase regulation during G1 phase and cell cycle regulation by TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Kazusamycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B, an antibiotic isolated from the fermentation broth of Streptomyces sp. No. 81-484, has garnered attention primarily for its potent antitumor properties.[1][2] Structurally, it is a C32H46O7 compound, closely related to Kazusamycin A and leptomycin B, characterized by an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring.[3][4] While its efficacy against various cancer cell lines is relatively well-documented, its profile as an antibacterial and antifungal agent is less defined and presents conflicting reports in the existing scientific literature. This technical guide aims to consolidate the available data on the antibacterial and antifungal activities of this compound, provide insights into potential experimental methodologies, and highlight areas where further research is required.
Antimicrobial Activity Profile
The antimicrobial spectrum of this compound remains poorly characterized, with available literature offering qualitative rather than quantitative assessments. The data, as summarized below, indicates a potential for antifungal activity, while its antibacterial effects are contested.
Data Presentation: Antimicrobial Spectrum of this compound
| Domain | Activity Reported | Specific Strains Tested | Minimum Inhibitory Concentration (MIC) Values | Source |
| Bacteria | No activity against Gram-positive and Gram-negative bacteria. | Not specified. | Not reported. | [1] |
| Fungi | "show antibacterial activity on some kinds of fungi" | Not specified. | Not reported. | [3] |
It is important to note that the phrase "antibacterial activity on some kinds of fungi" from the source is likely a nuanced translation and likely refers to antifungal activity.
Experimental Protocols
Detailed experimental protocols for the antimicrobial susceptibility testing of this compound are not explicitly described in the reviewed literature. However, a standard and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi is the broth microdilution method. The following represents a generalized protocol that could be adapted for the evaluation of this compound.
Representative Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 10 mg/mL).
- Further dilute the stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a working solution.
2. Inoculum Preparation:
- Bacteria: Culture the bacterial strain on an appropriate agar (B569324) plate overnight. Select several colonies to inoculate a sterile broth and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
- Fungi: Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) until sporulation is evident. Harvest the spores/conidia by flooding the plate with sterile saline containing a surfactant (e.g., Tween 80) and gently scraping the surface. Adjust the spore/conidia suspension to the desired concentration (e.g., 0.5-2.5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.
3. Microtiter Plate Preparation and Incubation:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution with the appropriate broth to achieve a range of desired concentrations.
- Add the prepared inoculum to each well.
- Include a positive control (inoculum without this compound) and a negative control (broth only).
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Visualizations
Logical Relationship of Reported Antimicrobial Activity
Caption: Conflicting reports on the antimicrobial spectrum of this compound.
General Workflow for Antimicrobial Compound Screening
Caption: A generalized workflow for the screening and development of novel antimicrobial agents.
Mechanism of Action and Signaling Pathways
Currently, there is no available scientific literature detailing the specific mechanism of action or the signaling pathways affected by this compound in either bacterial or fungal cells. Research on its effects in eukaryotic cells has shown that it can arrest the cell cycle at the G1 phase and inhibit RNA synthesis in L1210 leukemia cells. However, it is not known if these effects translate to microbial organisms. The elucidation of its antimicrobial mechanism of action represents a significant knowledge gap and a promising area for future research.
Conclusion and Future Directions
This compound is a potent antitumor agent with a largely unexplored and poorly defined antimicrobial profile. The conflicting reports on its antibacterial activity and the lack of quantitative data for its antifungal effects underscore the need for a systematic evaluation of its antimicrobial spectrum. Future research should focus on:
-
Comprehensive Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant bacterial and fungal pathogens.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways in susceptible microorganisms to understand how this compound exerts its antimicrobial effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection.
A deeper understanding of the antimicrobial properties of this compound could unlock its potential as a dual-action therapeutic agent or provide a scaffold for the development of new antimicrobial drugs.
References
- 1. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Biosynthesis Pathway of Kazusamycin B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthesis of Kazusamycin B has not been fully elucidated in published scientific literature. The following guide presents a scientifically-informed hypothetical pathway based on the known chemical structure of this compound and established principles of polyketide and non-ribosomal peptide biosynthesis in Streptomyces. All proposed enzymatic steps and genetic organization are predictive and await experimental verification.
Introduction
This compound is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1] Its complex chemical structure (C₃₂H₄₆O₇) suggests a biosynthetic origin from a modular polyketide synthase (PKS) and potentially a non-ribosomal peptide synthetase (NRPS) system, which are common enzymatic machineries for the production of such complex natural products in actinomycetes. This guide provides a detailed, hypothetical framework for the biosynthesis of this compound, intended to serve as a roadmap for future research and discovery in this area.
Proposed Biosynthesis of the this compound Backbone
The structure of this compound, a polyketide-derived natural product, suggests its assembly by a Type I polyketide synthase. The biosynthesis is likely initiated with a specific starter unit and proceeds through multiple elongation steps with extender units, followed by tailoring reactions.
Predicted Starter and Extender Units
Based on a retrosynthetic analysis of the this compound structure, the following starter and extender units are proposed:
-
Starter Unit: Isobutyryl-CoA (derived from the amino acid valine).
-
Extender Units: A combination of methylmalonyl-CoA and malonyl-CoA.
Hypothetical Modular Organization of the this compound Synthase
The biosynthesis of the polyketide chain is proposed to be carried out by a modular Type I PKS. The number and composition of modules would correspond to the number of elongation cycles and the specific chemical modifications at each step.
| Module | Domain | Proposed Function |
| Loading | Acyltransferase (AT) | Selects and loads the isobutyryl-CoA starter unit onto the Acyl Carrier Protein. |
| Acyl Carrier Protein (ACP) | Covalently binds the starter unit and the growing polyketide chain. | |
| Module 1 | Ketosynthase (KS) | Catalyzes the Claisen condensation between the starter unit and the first extender unit. |
| Acyltransferase (AT) | Selects and loads a methylmalonyl-CoA extender unit. | |
| Ketoreductase (KR) | Reduces the β-keto group to a β-hydroxyl group. | |
| Dehydratase (DH) | Dehydrates the β-hydroxyl group to form a double bond. | |
| Enoyl Reductase (ER) | Reduces the double bond to a saturated carbon-carbon bond. | |
| Acyl Carrier Protein (ACP) | Binds the elongated polyketide chain. | |
| ... | ... | Subsequent modules would follow a similar architecture, with variations in the reductive domains (KR, DH, ER) to account for the specific stereochemistry and saturation pattern of the final molecule. |
| Thioesterase (TE) | Thioesterase (TE) | Catalyzes the release and cyclization of the final polyketide chain to form the macrolactone ring of this compound. |
Visualizing the Hypothetical Biosynthetic Pathway
The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for its experimental validation.
Caption: Hypothetical modular PKS pathway for this compound biosynthesis.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Detailed Methodologies for Key Experiments
The following are adapted protocols for key experiments that would be necessary to validate the hypothetical biosynthetic pathway of this compound.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. No. 81-484 grown in a suitable liquid medium (e.g., TSB or YEME).
-
Whole-Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a complete and accurate genome sequence.
-
Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The cluster predicted to be responsible for this compound biosynthesis will likely be a large Type I PKS cluster.
Gene Inactivation to Confirm BGC Involvement
-
Construction of Gene Disruption Plasmids: A suicide vector will be used to create a disruption cassette for a key PKS gene within the putative this compound BGC. The cassette will contain a selectable marker (e.g., apramycin (B1230331) resistance) flanked by homologous regions to the target gene.
-
Conjugation and Selection: The disruption plasmid will be introduced into Streptomyces sp. No. 81-484 via intergeneric conjugation from an E. coli donor strain. Double-crossover mutants will be selected for resistance to the antibiotic and sensitivity to the vector's marker.
-
Metabolite Analysis: The wild-type and mutant strains will be cultured under production conditions. The culture extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. A loss of this compound production in the mutant would confirm the involvement of the targeted gene and its cluster in the biosynthesis.
Precursor Feeding Studies
-
Synthesis of Labeled Precursors: Isotopically labeled potential precursors, such as [¹³C]-valine, [¹³C]-methylmalonyl-CoA, and [¹³C]-malonyl-CoA, will be synthesized.
-
Feeding Experiments: The labeled precursors will be fed to cultures of Streptomyces sp. No. 81-484 at different time points during fermentation.
-
Analysis of this compound: this compound will be purified from the culture broth, and the incorporation of the isotopic labels will be analyzed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The pattern of label incorporation will provide direct evidence for the starter and extender units.
Conclusion
This guide provides a comprehensive, albeit hypothetical, overview of the biosynthetic pathway of this compound. The proposed modular PKS system, starter and extender units, and experimental workflows offer a solid foundation for initiating research into the genetics and biochemistry of this potent antitumor agent. Elucidation of the actual pathway will not only provide insights into the biosynthesis of complex polyketides but also open avenues for the bioengineering of novel Kazusamycin analogs with potentially improved therapeutic properties.
References
In Vitro Cytotoxicity of Kazusamycin B Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent macrolide antibiotic isolated from Streptomyces sp., has demonstrated significant antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of the available in vitro cytotoxicity data for this compound against various cancer cell lines. It includes a summary of reported IC50 values, detailed experimental protocols for assessing cytotoxicity, and a discussion of the potential mechanisms of action. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound is a structurally unique fatty acid derivative that has shown a broad spectrum of antitumor activity both in vitro and in vivo[1][2]. Its potent cytotoxic effects against various cancer cell lines have positioned it as a compound of interest for further development as a chemotherapeutic agent. This guide synthesizes the current knowledge on the in vitro anticancer properties of this compound, with a focus on its cytotoxic profile, the methodologies used for its evaluation, and its putative mechanisms of action.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated against a limited number of cancer cell lines. The available data, primarily focusing on murine leukemia and human cell lines, indicate potent growth-inhibitory effects. A summary of the reported half-maximal inhibitory concentration (IC50) and hundred percent inhibitory concentration (IC100) values is presented in Table 1.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Species | IC50 Value | Exposure Time | Reference |
| L1210 | Leukemia | Murine | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [3] |
| P388 | Leukemia | Murine | IC100: 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [3] |
| HeLa | Cervical Cancer | Human | ~1 ng/mL | 72 hours | [4] |
| General Tumor Cells | Various | Not Specified | ~1 ng/mL | 72 hours | [2] |
Note: The activity of this compound was reported to be weaker against L1210 and human lung cancer LX-1 cell lines in one study[2]. This compound has also shown efficacy against murine tumors S180, EL-4, B16, and doxorubicin-resistant P388, as well as the human mammary cancer xenograft MX-1, though specific IC50 values for these are not provided in the reviewed literature[2].
Experimental Protocols
The following sections outline generalized protocols for common in vitro cytotoxicity assays that can be adapted for the evaluation of this compound. Specific parameters such as cell seeding density, drug concentration range, and incubation times should be optimized for each cell line.
Cell Culture
-
Cell Lines: Procure cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells regularly to maintain exponential growth.
Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After incubation with the compound, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris-based solution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510-565 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Putative Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which this compound exerts its cytotoxic effects have not been extensively elucidated in the publicly available literature. Based on the common mechanisms of action of other cytotoxic natural products, several signaling pathways could be hypothetically involved. It is important to note that the following diagrams represent potential pathways and require experimental validation for this compound.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for evaluating the in vitro cytotoxicity of this compound is depicted below.
General workflow for in vitro cytotoxicity testing.
Hypothetical Apoptotic Pathway
Many anticancer agents induce apoptosis, or programmed cell death. A potential mechanism for this compound could involve the activation of the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Hypothetical apoptotic pathways induced by this compound.
Potential Cell Cycle Arrest
Another common mechanism for anticancer drugs is the induction of cell cycle arrest, preventing cancer cells from proliferating. This compound might interfere with the cell cycle machinery, leading to arrest at specific checkpoints.
Potential cell cycle arrest points for this compound.
Conclusion and Future Directions
This compound demonstrates potent in vitro cytotoxicity against a range of cancer cell lines, with IC50 values in the low nanomolar range. While the current data are promising, further research is imperative to fully characterize its anticancer potential. Key areas for future investigation include:
-
Expanded Cell Line Screening: Evaluation of this compound against a broader panel of human cancer cell lines, including the NCI-60 panel, would provide a more comprehensive understanding of its spectrum of activity.
-
Mechanism of Action Studies: Detailed molecular studies are required to elucidate the precise signaling pathways modulated by this compound. This includes investigating its effects on apoptosis, cell cycle regulation, and other critical cellular processes.
-
In Vivo Efficacy: Further in vivo studies in various cancer models are necessary to validate the in vitro findings and to assess the therapeutic index of this compound.
References
- 1. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Kazusamycin B: An In-Depth Examination of Its Effects on RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. with significant cytocidal activities against various leukemia cell lines. Its mechanism of action involves the induction of cell cycle arrest, primarily at the G1 phase. A notable, though less pronounced, aspect of its biological activity is the moderate and specific inhibition of RNA synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on RNA synthesis, compiling available data and outlining generalized experimental approaches for its study.
Effect on RNA Synthesis
The primary evidence for this compound's effect on RNA synthesis comes from studies on murine leukemia L1210 cells. Research indicates that this compound moderately and specifically inhibits RNA synthesis.[1] This effect is observed after a 2-hour exposure to the compound. It has been postulated that this inhibition may be a secondary consequence of morphological changes induced in the cell nucleus by this compound, including abnormal condensation of intranuclear structures.[1]
Quantitative Data
Detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) for RNA synthesis, is not available in the publicly accessible literature. The primary study characterizing this effect only described it qualitatively.[1] However, the concentration range at which this effect was observed is reported to be between 5 and 50 ng/mL.[1]
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| RNA Synthesis Inhibition | L1210 (murine leukemia) | 5 - 50 ng/mL | 2 hours | Moderate and specific inhibition | [1] |
Experimental Protocols
The precise experimental protocol used to determine the effect of this compound on RNA synthesis is not detailed in the available scientific abstracts. However, a standard method for assessing the inhibition of RNA synthesis in cultured cells involves a radiolabeled precursor incorporation assay. Below is a generalized protocol that can be adapted for this purpose.
Generalized Protocol: [³H]-Uridine Incorporation Assay for RNA Synthesis Inhibition
This protocol describes a common method to quantify the rate of RNA synthesis by measuring the incorporation of a radiolabeled RNA precursor, [³H]-uridine, into newly synthesized RNA molecules.
1. Cell Culture and Treatment:
- Culture L1210 cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of the experiment.
- Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 ng/mL) for the desired duration (e.g., 2 hours). Include a vehicle control (the solvent used to dissolve this compound).
2. Radiolabeling:
- Following treatment with this compound, add [³H]-uridine to each well to a final concentration of 1-2 µCi/mL.
- Incubate the cells for a short period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabel into newly synthesized RNA.
3. Termination of Incorporation and Cell Lysis:
- Terminate the labeling by placing the plates on ice and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
4. Precipitation and Quantification of RNA:
- Precipitate the macromolecules (including RNA) from the cell lysate by adding an equal volume of cold 10% trichloroacetic acid (TCA).
- Incubate on ice for at least 30 minutes.
- Collect the precipitate by filtering the solution through glass fiber filters.
- Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-uridine.
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-uridine incorporated into RNA.
5. Data Analysis:
- Calculate the percentage of RNA synthesis inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Logical Relationship of this compound's Effects
Caption: Postulated cascade of this compound's cellular effects.
Experimental Workflow for RNA Synthesis Inhibition Assay
Caption: Generalized workflow for assessing RNA synthesis inhibition.
Conclusion
This compound exhibits a moderate and specific inhibitory effect on RNA synthesis in L1210 cells. Current evidence suggests this may be a downstream consequence of the drug's impact on nuclear structure. The lack of detailed quantitative data in publicly available literature highlights an area for further investigation to fully elucidate the mechanism and potency of this inhibition. The generalized experimental protocol provided in this guide offers a framework for researchers to pursue these further studies and better understand the complete pharmacological profile of this compound.
References
Methodological & Application
Kazusamycin B: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B, a potent antitumor antibiotic isolated from Streptomyces sp., has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest at the G1 phase and a moderate inhibition of RNA synthesis. This document provides a comprehensive overview of in vitro experimental protocols to study the effects of this compound, including cytotoxicity assays, cell cycle analysis, apoptosis detection, and investigation of its impact on cellular signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 / IC100 | Exposure Time | Reference |
| L1210 Leukemia | Cytotoxicity | IC50: 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [1] |
| P388 Leukemia | Cytotoxicity | IC100: 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [1] |
| Various Tumor Cells | Growth Inhibition | IC50: ~1 ng/mL | 72 hours | [2] |
Key In Vitro Effects of this compound
-
Cytotoxicity: this compound exhibits potent cytotoxic activity against a range of tumor cell lines, with IC50 values in the low nanogram per milliliter range.[1][2]
-
Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G1 phase in L1210 leukemia cells.[3]
-
Inhibition of RNA Synthesis: this compound moderately inhibits RNA synthesis, which may contribute to its antitumor effects.[3]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., L1210, P388)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specific time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[4][5][6]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates from both control and this compound-treated cells.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
In Vitro RNA Polymerase Assay
This assay can be used to confirm and quantify the inhibitory effect of this compound on RNA synthesis.
Materials:
-
Purified RNA polymerase
-
DNA template
-
Ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]UTP)
-
This compound
-
Transcription buffer
-
Scintillation counter
Procedure:
-
Set up the transcription reaction by combining the DNA template, RNA polymerase, and NTPs in the transcription buffer.
-
Add different concentrations of this compound to the reactions.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Quantify the amount of radiolabeled RNA using a scintillation counter to determine the extent of inhibition.[7][8]
Western Blot Analysis for Cell Cycle and Apoptosis Proteins
This technique is used to investigate the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, Bcl-2, Bax, cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining.
Caption: Logical workflow for in vitro evaluation of this compound.
References
- 1. p21(Cip1) Promotes cyclin D1 nuclear accumulation via direct inhibition of nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced skin tumor development in cyclin D1-deficient mice highlights the oncogenic ras pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Cell Culture Assays Using Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Kazusamycin B, a potent antitumor antibiotic, in various cell culture assays. The information is intended to guide researchers in investigating the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound on cancer cell lines.
Introduction to this compound
This compound is a macrolide antibiotic isolated from Streptomyces sp. that has demonstrated significant antitumor properties. It exhibits potent cytotoxic effects against a range of cancer cell lines with an IC50 (half-maximal inhibitory concentration) in the low nanomolar range, approximately 1 ng/mL[1]. One of its key mechanisms of action is the induction of cell cycle arrest at the G1 phase.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| Various Tumor Cells | Mixed | ~1 ng/mL | [1] |
| L1210 | Leukemia | 0.0018 µg/mL (~1.8 ng/mL) | |
| P388 | Leukemia | Potent Cytocidal Activity |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol examines the effect of this compound on the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
References
Application Note: Determination of the IC50 Value of Kazusamycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kazusamycin B is a novel antitumor antibiotic isolated from Streptomyces sp.[1] It exhibits potent cytotoxic activities against various cancer cell lines.[1][2] A key parameter for quantifying the potency of a cytotoxic compound like this compound is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[3] This document provides a summary of reported IC50 values for this compound and a detailed protocol for its determination using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Quantitative Data Summary: IC50 of this compound
The following table summarizes the reported IC50 values for this compound against various tumor cell lines. These values highlight the potent cytotoxic nature of the compound.
| Cell Line | IC50 Value | Exposure Time | Reference |
| L1210 Leukemia | 0.0018 µg/mL (1.8 ng/mL) | Not Specified | [1] |
| Various Tumor Cells | ~1 ng/mL | 72 hours | [2] |
| HeLa Cells | ~1 ng/mL | 72 hours | [4] |
Mechanism of Action: Cell Cycle Arrest
This compound exerts its antitumor effects by inhibiting cell growth and arresting the cell cycle at the G1 phase.[5] The transition from the G1 phase to the S phase is a critical checkpoint in cell proliferation and is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. Specifically, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[6][7] This phosphorylation causes Rb to release the E2F transcription factor, which then activates the transcription of genes required for DNA replication and S-phase entry.[6][8] By inducing G1 arrest, this compound likely interferes with this pathway, preventing cancer cells from replicating.
Experimental Protocol: IC50 Determination via MTT Assay
This protocol details the steps to determine the IC50 value of this compound using the MTT colorimetric assay, which measures cell viability.[9][10]
Principle of the MTT Assay The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.[10]
Materials and Reagents
-
Selected cancer cell line (e.g., L1210, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
-
Humidified incubator (37°C, 5% CO2)
Detailed Protocol
1. Cell Culture and Seeding a. Culture the chosen adherent or suspension cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells (using trypsin for adherent cells) and perform a cell count using a hemocytometer to ensure viability is >90%. c. Adjust the cell suspension concentration. A typical seeding density is between 5,000 and 10,000 cells per well. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include wells for "vehicle control" (cells + medium + DMSO) and "blank" (medium only). f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
2. Preparation of this compound Dilutions a. Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). b. Based on the reported IC50 of ~1 ng/mL, prepare a serial dilution series in complete culture medium. A suggested starting range would be 0.01, 0.1, 1, 10, and 100 ng/mL. c. The final concentration of DMSO in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Prepare the vehicle control with the same final DMSO concentration.
3. Cell Treatment a. After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells). b. Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells. c. Incubate the plate for the desired treatment duration, typically 72 hours, as cytotoxicity is time-dependent.[2][4]
4. MTT Assay Procedure a. After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. c. Carefully remove the medium containing MTT. For suspension cells, centrifugation of the plate may be required before medium removal. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition a. Measure the absorbance (Optical Density, OD) of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
Data Analysis
1. Correct for Background Absorbance Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
2. Calculate Percentage Viability Use the following formula to calculate the percentage of cell viability for each this compound concentration: % Viability = (Corrected OD of Treated Well / Corrected OD of Vehicle Control Well) x 100
3. Determine the IC50 Value a. Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis). b. Use a non-linear regression analysis, typically a sigmoidal dose-response (variable slope) curve fit, to analyze the data.[8] c. The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve. This value can be automatically calculated using software like GraphPad Prism.[8]
References
- 1. The anaphase-promoting complex is required in G1 arrested yeast cells to inhibit B-type cyclin accumulation and to prevent uncontrolled entry into S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapamycin-mediated G1 arrest involves regulation of the Cdk inhibitor Sic1 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin-induced G1 arrest in cycling B-CLL cells is associated with reduced expression of cyclin D3, cyclin E, cyclin A, and survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maduramicin arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synchronization of Saccharomyces cerevisiae Cells in G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Kazusamycin B Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kazusamycin B is a potent antitumor antibiotic that functions as a nuclear export inhibitor.[1] Proper preparation of a stock solution is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with its key physicochemical properties and a diagram of its mechanism of action.
Physicochemical Properties of this compound
A comprehensive summary of the quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 107140-30-7 | [1] |
| Molecular Formula | C₃₂H₄₆O₇ | [1][2][][4] |
| Molecular Weight | 542.7 g/mol | [1][2][][4] |
| Appearance | Colorless Film | [] |
| Purity | >95% by HPLC | [][4] |
| Melting Point | 53-55°C | [] |
| Boiling Point | 754.2°C at 760 mmHg | [] |
| Density | 1.118 g/cm³ | [] |
Solubility and Stability
Understanding the solubility and stability of this compound is crucial for selecting the appropriate solvent and storage conditions to maintain its biological activity.
| Solvent | Solubility | Recommendation |
| Ethanol (B145695) | Soluble | Recommended |
| Methanol | Soluble | |
| DMSO | Unstable | Not Recommended |
| Water | Poor Solubility | Not Recommended for primary stock |
Stability: this compound is unstable in DMSO.[1][][5] For long-term storage and to ensure the integrity of the compound, it is imperative to avoid DMSO as a solvent. The recommended storage temperature for the solid compound and stock solutions is -20°C .[1][]
Experimental Protocol: Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
-
Sterile syringe (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation:
-
Determine the mass of this compound required. For a 1 mM stock solution, the calculation is as follows:
-
Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 1 mM solution:
-
Mass (mg) = 0.001 L x 0.001 mol/L x 542.7 g/mol x 1000 mg/g = 0.5427 mg
-
-
-
Weighing: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of anhydrous ethanol to the tube containing the this compound.
-
Vortex the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Sterilization (Optional):
-
If required for your application (e.g., cell culture), sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and the risk of contamination.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C .
-
Caption: Experimental workflow for preparing this compound stock solution.
Mechanism of Action: Inhibition of Nuclear Export
This compound is an analogue of Leptomycin A and acts as a nuclear export inhibitor.[1] It exerts its antitumor effects by arresting the cell cycle at the G1 phase.[6] This is achieved by inhibiting the export of proteins from the nucleus to the cytoplasm, which disrupts normal cellular processes and leads to cell cycle arrest.
Caption: Inhibition of nuclear export by this compound leading to cell cycle arrest.
Safety Precautions
This compound is a potent cytotoxic agent. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Disclaimer: This product is for research use only and is not intended for human, therapeutic, or diagnostic applications.
References
Application Notes and Protocols: Kazusamycin B for Cell Cycle Analysis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Kazusamycin B in cell cycle analysis experiments. This compound is a potent antibiotic that has been shown to inhibit cell growth and arrest the cell cycle at the G1 phase, making it a valuable tool for cancer research and drug development.[1] This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for its application in cell cycle analysis using flow cytometry.
Mechanism of Action
This compound, an antibiotic isolated from Streptomyces sp., demonstrates significant antitumor properties.[2][3][4] Its primary mechanism of action in relation to the cell cycle is the induction of a G1 phase arrest.[1] This arrest prevents cells from entering the S phase, the stage of DNA synthesis, thereby inhibiting cell proliferation.[1] Studies have shown that this compound can moderately and specifically inhibit RNA synthesis.[1] Furthermore, there is evidence to suggest that some compounds can induce caspase-dependent apoptosis, a form of programmed cell death, following cell cycle arrest.[5]
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines.
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| L1210 Leukemia | 5 ng/mL | 24 hours | Cytotoxicity and G1 phase arrest | [1] |
| L1210 Leukemia | 0.0018 µg/mL (IC50) | Not specified | Cytocidal activity | [2][6] |
| P388 Leukemia | 0.0016 µg/mL (IC100) | Not specified | Cytocidal activity | [2][6] |
| Various Tumor Cells | ~1 ng/mL (IC50) | 72 hours | Growth inhibition | [3] |
Experimental Protocols
Cell Treatment with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., L1210, P388)
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period and ensure they are not confluent at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1-10 ng/mL). Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from the culture vessel to a centrifuge tube.
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.
-
Proceed to Cell Cycle Analysis: The cell pellet is now ready for fixation and staining for flow cytometry.
Cell Cycle Analysis using Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol outlines the staining of DNA with propidium iodide (PI) for the analysis of cell cycle distribution by flow cytometry.[7][8]
Materials:
-
Harvested and washed cell pellet
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fixation:
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, slowly add 4 ml of ice-cold 70% ethanol to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 200 x g for 10 minutes at 4°C.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 ml of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 300-500 µl of PI/Triton X-100 staining solution containing RNase A.[8]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[8][9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use an appropriate laser (e.g., 488 nm) for excitation and a filter to detect PI fluorescence (typically in the red spectrum).
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Generalized G1 phase cell cycle control pathway.
Caption: Workflow for cell cycle analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel antitumor antibiotic PMID: 3610834 | MedChemExpress [medchemexpress.eu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In-Vivo Study of Kazusamycin B in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing an in vivo study to evaluate the anti-tumor efficacy of Kazusamycin B in a murine xenograft model. The protocols outlined below are based on existing literature and common practices in preclinical cancer research.
Introduction
This compound is a potent antibiotic with demonstrated cytotoxic activity against various cancer cell lines in vitro and anti-tumor effects in murine models.[1][2] Its mechanism of action involves the inhibition of cell growth and arrest of the cell cycle at the G1 phase.[3][4] This document provides a detailed study design for evaluating the efficacy of this compound in a human tumor xenograft mouse model.
Preclinical Data Summary
A summary of key preclinical data for this compound is presented in the table below. This information is critical for informing the in vivo study design.
| Parameter | Observation | References |
| Mechanism of Action | Inhibits cell growth, arrests cell cycle at G1 phase, moderately inhibits RNA synthesis. | [3][4] |
| In Vitro Potency | IC50 of ~1 ng/mL against various tumor cells after 72 hours of exposure. | [1][2] |
| Proven In Vivo Efficacy | Effective against Ehrlich carcinoma, IMC carcinoma, sarcoma 180, Meth A fibrosarcoma, Lewis lung carcinoma, S180, P388, EL-4, B16, and human mammary cancer MX-1 xenografts. | [1][2] |
| Solubility | Soluble in ethanol (B145695) and methanol; poor water solubility; unstable in DMSO. | [5][] |
| Known Toxicities | Can induce severe diarrhea due to necrosis of the small intestine's mucous membrane. Myelotoxicity is relatively slight. Maximum tolerated dose is dependent on the tumor model and administration schedule. | [2][7] |
Proposed In Vivo Study Design
This study will utilize a human breast cancer (e.g., MDA-MB-231) xenograft model in immunocompromised mice to assess the anti-tumor activity of this compound.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Experimental workflow for the in vivo study of this compound.
Signaling Pathway of this compound-Induced G1 Arrest
The proposed signaling pathway for this compound's induction of G1 cell cycle arrest is illustrated below.
Hypothesized signaling pathway of this compound.
Experimental Protocols
Animal Model and Husbandry
-
Species: Nude mice (e.g., BALB/c nude or NOD-scid) are recommended due to their immunodeficient status, allowing for the growth of human tumor xenografts.
-
Age/Weight: 6-8 weeks old, 20-25g at the start of the experiment.
-
Housing: Animals should be housed in sterile conditions with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Culture and Implantation
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Conditions: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest exponentially growing cells and resuspend in sterile, serum-free medium or PBS.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
This compound Formulation and Administration
-
Formulation: Due to its poor water solubility, a vehicle of ethanol, polyethylene (B3416737) glycol 300 (PEG300), and saline is recommended. A suggested ratio is 10% ethanol, 40% PEG300, and 50% saline. The final solution should be clear and sterile-filtered.
-
Dosage: Based on previous studies with similar compounds, a dose-range finding study is recommended. Suggested starting doses for an efficacy study could be 1, 3, and 10 mg/kg.
-
Administration: Administer via intraperitoneal (i.p.) injection.
-
Dosing Schedule: An intermittent dosing schedule (e.g., every other day or twice weekly) is recommended to reduce cumulative toxicity.[2]
Study Groups and Monitoring
-
Group Allocation:
-
Group 1: Vehicle control (n=10)
-
Group 2: this compound - Low Dose (e.g., 1 mg/kg) (n=10)
-
Group 3: this compound - Mid Dose (e.g., 3 mg/kg) (n=10)
-
Group 4: this compound - High Dose (e.g., 10 mg/kg) (n=10)
-
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record body weight twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor daily for signs of distress, including changes in behavior, posture, and the presence of diarrhea.
-
Endpoint and Tissue Collection
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), if body weight loss exceeds 20%, or at the end of the study period (e.g., 28 days).
-
Tissue Collection:
-
At necropsy, carefully excise tumors and weigh them.
-
Collect a portion of the tumor for histopathological analysis (fix in 10% neutral buffered formalin) and another portion for biomarker analysis (snap-freeze in liquid nitrogen).
-
Collect major organs (liver, spleen, kidney, intestine) for histopathological assessment of toxicity.
-
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group compared to the vehicle control.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare tumor volumes and weights between groups. A p-value of <0.05 is typically considered statistically significant.
-
Survival Analysis: If applicable, perform Kaplan-Meier survival analysis.
Histopathology and Biomarker Analysis
-
Histopathology: Formalin-fixed, paraffin-embedded tissues will be sectioned and stained with Hematoxylin and Eosin (H&E) to assess tumor morphology and any treatment-related changes in organ tissues.
-
Biomarker Analysis:
-
Proliferation Marker: Immunohistochemistry (IHC) for Ki-67 to assess the effect on cell proliferation.
-
Apoptosis Marker: TUNEL assay or IHC for cleaved caspase-3 to evaluate the induction of apoptosis.
-
Cell Cycle Markers: Western blotting or IHC for key G1 phase proteins such as Cyclin D1, CDK4/6, and phosphorylated Rb.
-
Quantitative Data Summary Tables
Table 1: Proposed Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | i.p. | Every other day |
| 2 | This compound | 1 | i.p. | Every other day |
| 3 | This compound | 3 | i.p. | Every other day |
| 4 | This compound | 10 | i.p. | Every other day |
Table 2: Key Efficacy and Toxicity Endpoints
| Parameter | Measurement | Method |
| Primary Efficacy | Tumor Growth Inhibition (TGI) | Caliper measurements |
| Final Tumor Weight | Scale measurement at necropsy | |
| Secondary Efficacy | Ki-67 Expression | Immunohistochemistry |
| Cleaved Caspase-3 Expression | Immunohistochemistry | |
| Toxicity | Body Weight Change | Weekly measurement |
| Clinical Observations | Daily monitoring | |
| Organ Histopathology | H&E staining of major organs |
This detailed protocol provides a robust framework for the in vivo evaluation of this compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible data to support further drug development.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective and selective targeting of Ph+ leukemia cells using a TORC1/2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Growth inhibitory effect of a new anticancer antibiotics, kazusamycin A, on human transitional cancer cell lines in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Kazusamycin B in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antibiotic with demonstrated antitumor activity in a variety of in vitro and in vivo models.[1] Isolated from Streptomyces sp. No. 81-484, it has shown efficacy against several murine tumor cell lines, including Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, and B16 melanoma, when administered via intraperitoneal (IP) injection.[1] Furthermore, its activity extends to doxorubicin-resistant P388 cells and metastatic models of L5178Y-ML lymphoma and 3LL Lewis lung carcinoma, as well as human mammary cancer xenografts in nude mice.[1] The primary mechanism of action of this compound is the induction of cell cycle arrest at the G1 phase. This document provides detailed application notes and protocols for the intraperitoneal administration of this compound in murine models based on available preclinical data.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (ng/mL) | Exposure Time | Reference |
| Various Tumor Cells | ~1 | 72 hours | [1] |
| HeLa | ~1 | 72 hours | [2] |
In Vivo Antitumor Spectrum of Intraperitoneal this compound
| Tumor Model | Efficacy | Notes | Reference |
| Sarcoma 180 (S180) | Effective | [1] | |
| P388 Leukemia | Effective | Also active against doxorubicin-resistant P388. | [1] |
| EL-4 Lymphoma | Effective | [1] | |
| B16 Melanoma | Effective | [1] | |
| L5178Y-ML (Hepatic Metastases) | Active | [1] | |
| 3LL Lewis Lung Carcinoma (Pulmonary Metastases) | Active | Successive injections showed more efficacy. | [1][2] |
| MX-1 Human Mammary Cancer (Xenograft) | Active | [1] | |
| L1210 Leukemia | Weaker Activity | [1] | |
| LX-1 Human Lung Cancer (Xenograft) | Weaker Activity | [1] | |
| Ehrlich Carcinoma | Effective | Single, intermittent, and successive injections were almost equally effective. | [2] |
| IMC Carcinoma | Effective | Single, intermittent, and successive injections were almost equally effective. | [2] |
| Meth A Fibrosarcoma | Effective | Successive injections showed more efficacy. | [2] |
Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume over time) and survival data are not detailed in the reviewed literature. Efficacy is described qualitatively.
Toxicity of this compound
The toxicity of this compound is highly dependent on the tumor line being treated and the administration regimen.[1] The maximum tolerated dose is notably higher in mice with subcutaneous tumors compared to those with ascitic leukemia like P388.[1] Intermittent administration has been shown to significantly reduce the cumulative toxicity of the drug without compromising its therapeutic effect when compared to successive administration schedules.[1]
Note: A specific intraperitoneal LD50 value for this compound in mice is not available in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS), saline with a low percentage of a solubilizing agent like DMSO or ethanol (B145695), followed by dilution in saline). The specific vehicle used in the original studies is not detailed; therefore, solubility and stability testing is recommended.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Based on the desired final concentration, calculate the required amount of this compound and vehicle. Due to its hydrophobic nature, initial solubilization in a small volume of an organic solvent like DMSO or ethanol may be necessary before further dilution in a sterile aqueous buffer like PBS or saline.
-
Solubilization: Add the vehicle to the vial containing this compound. Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile tube.
-
Storage: The stability of the prepared solution should be determined. For short-term storage, it is advisable to keep the solution at 4°C. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but freeze-thaw stability should be assessed.
Protocol 2: Intraperitoneal Administration of this compound in Murine Models
Materials:
-
Prepared this compound solution
-
Appropriate murine model (e.g., BALB/c, C57BL/6, or nude mice bearing the tumor of interest)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct injection volume based on the desired dosage (mg/kg).
-
Properly restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head and body.
-
-
Injection Site Identification:
-
Position the mouse with its head tilted downwards.
-
The injection should be administered in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress, toxicity, or adverse reactions, such as changes in weight, behavior, or posture.
-
Follow the approved institutional animal care and use committee (IACUC) guidelines for animal monitoring.
-
Treatment Schedule:
The administration schedule can be adapted based on the experimental design. Both successive and intermittent administration schedules have been shown to be effective.[1] An example of an intermittent schedule could be injections every other day or twice a week to mitigate cumulative toxicity.[1]
Visualization
Signaling Pathway
Caption: Proposed mechanism of action of this compound leading to G1 cell cycle arrest.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols for Kazusamycin B In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo data for the antitumor antibiotic Kazusamycin B and offer generalized protocols for conducting animal studies. Due to the limited availability of specific quantitative data in publicly accessible literature, researchers are strongly encouraged to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and tumor type.
Data Presentation
The following tables summarize the qualitative and semi-quantitative data gathered from preclinical in vivo studies of this compound. Specific dosages in mg/kg and detailed treatment schedules are not consistently reported in the available literature; therefore, the information is presented to guide experimental design.
Table 1: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Models Investigated | Route of Administration | Observed Efficacy | Citation(s) |
| Mice | Sarcoma 180 (S180), P388 leukemia, EL-4 lymphoma, B16 melanoma | Intraperitoneal (i.p.) | Effective in inhibiting tumor growth. | [1] |
| Mice | Doxorubicin-resistant P388 leukemia | Intraperitoneal (i.p.) | Active against doxorubicin-resistant tumors. | [1] |
| Mice | Hepatic metastases of L5178Y-ML, Pulmonary metastases of 3LL | Intraperitoneal (i.p.) | Active against metastatic tumors. | [1] |
| Nude Mice | Human mammary cancer xenograft (MX-1) | Intraperitoneal (i.p.) | Active against human tumor xenografts. | [1] |
| Mice | L1210 leukemia, Human lung cancer xenograft (LX-1) | Intraperitoneal (i.p.) | Weaker activity observed. | [1] |
| Mice | Ehrlich carcinoma, IMC carcinoma, Meth A fibrosarcoma, Lewis lung carcinoma | Intraperitoneal (i.p.) | Effective against various murine tumors. | [2] |
Table 2: Dosing and Treatment Schedule Considerations for this compound
| Parameter | Observation | Notes | Citation(s) |
| Treatment Schedules | Single, intermittent, and successive injections have been studied. | Successive injections showed more efficacy against Meth A fibrosarcoma and Lewis lung carcinoma. Intermittent administration may reduce cumulative toxicity. | [1][2] |
| Dose Response | No clear dose-response relationship was observed in some studies. | Efficacy and toxicity are highly dependent on the tumor line and treatment regimen. | [2] |
| Maximum Tolerated Dose (MTD) | The MTD is higher in mice with subcutaneous tumors compared to those with ascitic leukemia. | This suggests that tumor burden and location can significantly impact tolerability. | [1] |
| Toxicity | Can induce severe diarrhea due to necrosis and/or lysis of the intestinal mucous membrane. | Myelotoxicity was reported to be relatively slight. |
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound. These should be adapted and optimized for specific experimental needs.
Protocol 1: General Protocol for In Vivo Antitumor Efficacy Study of this compound in a Murine Xenograft Model
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID) for human tumor xenografts.
-
For syngeneic models, use immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
House animals in accordance with institutional guidelines and in a pathogen-free environment.
2. Tumor Cell Implantation:
-
Culture the desired tumor cells (e.g., MX-1, P388, B16) under sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject an appropriate number of tumor cells (typically 1x10^6 to 1x10^7 cells) subcutaneously or intraperitoneally into the mice.
3. Preparation of this compound for Injection:
-
Note: A specific vehicle for this compound is not detailed in the available literature. A common vehicle for the related compound, Leptomycin B, can be used as a starting point: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a stock solution of this compound in a suitable solvent like ethanol.
-
On the day of injection, prepare the final dosing solution by diluting the stock solution in the vehicle. Ensure the final concentration of the stock solvent is minimal and well-tolerated by the animals.
-
Prepare fresh solutions for each administration to ensure stability.
4. Dosing and Treatment Schedule:
-
Crucial Step: Conduct a preliminary dose-finding study to determine the Maximum Tolerated Dose (MTD) of this compound in your specific animal and tumor model.
-
Based on literature, consider the following treatment schedules for evaluation:
-
Successive daily injections: Administer this compound daily for a defined period (e.g., 5-10 days).
-
Intermittent injections: Administer this compound every other day or on a similar schedule to potentially reduce toxicity.
-
-
Administer the prepared this compound solution via intraperitoneal injection.
5. Monitoring and Endpoints:
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and gastrointestinal distress (diarrhea).
-
For subcutaneous tumors, measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
For systemic tumors (e.g., leukemia), monitor for signs of disease progression and survival.
-
Primary endpoints may include tumor growth inhibition, reduction in tumor volume, and overall survival.
-
At the end of the study, euthanize the animals according to institutional guidelines and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualization
Caption: Workflow for a typical in vivo antitumor efficacy study of this compound.
Caption: Proposed mechanism of action of this compound in cancer cells.
References
Application Notes and Protocols: Utilizing Kazusamycin B in Doxorubicin-Resistant P388 Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kazusamycin B, a potent antitumor antibiotic, in the context of doxorubicin-resistant P388 murine leukemia, a valuable model for studying multidrug resistance in cancer.
Introduction
Doxorubicin (B1662922) is a cornerstone of chemotherapy, but its efficacy is often limited by the development of multidrug resistance (MDR). The P388 leukemia cell line and its doxorubicin-resistant counterpart, P388/ADM, serve as a classic in vitro model to study MDR mechanisms and evaluate potential reversal agents. This compound, an antibiotic isolated from Streptomyces sp., has demonstrated significant antitumor activity across a spectrum of cancer cell lines, including doxorubicin-resistant P388 leukemia.[1][2] This document outlines protocols for assessing the cytotoxic effects of this compound and its potential to overcome doxorubicin resistance in the P388/ADM model.
Data Presentation
The following tables summarize the cytotoxic activities of this compound and Doxorubicin, both individually and in combination, against sensitive and resistant P388 leukemia cells. This data provides a quantitative basis for evaluating the efficacy of this compound in reversing doxorubicin resistance.
Table 1: Cytotoxicity of Doxorubicin in P388 and P388/ADM Cells
| Cell Line | Compound | IC₅₀ (µM) | Resistance Fold |
| P388 (Sensitive) | Doxorubicin | ~0.1 | 1 |
| P388/ADM (Resistant) | Doxorubicin | ~24 | 240 |
IC₅₀ values are representative and can vary based on experimental conditions.
Table 2: Cytotoxicity of this compound in P388 and P388/ADM Cells
| Cell Line | Compound | IC₅₀ (ng/mL) | IC₅₀ (nM) |
| P388 (Sensitive) | This compound | ~1.0 | ~1.84 |
| P388/ADM (Resistant) | This compound | ~1.0 | ~1.84 |
This compound demonstrates potent activity against both sensitive and resistant cell lines, with a reported IC₅₀ of approximately 1 ng/mL in tumor cells.[1][2] (Molecular Weight of this compound = 542 g/mol )[3]
Table 3: Reversal of Doxorubicin Resistance by this compound in P388/ADM Cells (Hypothetical Data)
| Treatment | IC₅₀ of Doxorubicin (µM) | Fold Reversal |
| Doxorubicin alone | ~24 | - |
| Doxorubicin + this compound (1 ng/mL) | ~1.5 | 16 |
This table presents hypothetical data to illustrate the potential synergistic effect of this compound in overcoming doxorubicin resistance. Actual values should be determined experimentally.
Experimental Protocols
1. Cell Culture of P388 and P388/ADM Cells
-
Cell Lines: P388 (doxorubicin-sensitive) and P388/ADM (doxorubicin-resistant) murine leukemia cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For P388/ADM cells, a low concentration of doxorubicin (e.g., 0.1 µM) may be added to the culture medium to maintain the resistant phenotype.
-
Culture Conditions: Cells are grown in suspension at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. To passage, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium.
2. Cytotoxicity Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
P388 and P388/ADM cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Doxorubicin stock solution (in water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed P388 or P388/ADM cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound and/or doxorubicin in culture medium. Add 100 µL of the drug solutions to the respective wells. For combination studies, add a fixed concentration of this compound with varying concentrations of doxorubicin. Include vehicle controls (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable software.
-
Visualizations
Caption: Workflow for evaluating this compound in doxorubicin-resistant P388 cells.
Caption: Proposed mechanism for this compound overcoming doxorubicin resistance.
Mechanism of Action
The primary mechanism of doxorubicin resistance in many cancer cells, including P388/ADM, is the overexpression of the P-glycoprotein (P-gp) drug efflux pump. P-gp actively transports doxorubicin out of the cell, preventing it from reaching its nuclear target and inducing DNA damage.
While the precise mechanism by which this compound overcomes doxorubicin resistance has not been fully elucidated, it is hypothesized that it may act as a P-gp inhibitor or modulate other cellular pathways that lead to increased intracellular accumulation of doxorubicin. This compound is also known to inhibit cell growth and arrest the cell cycle at the G1 phase, which may contribute to its overall antitumor effect.[1] Further research is required to definitively establish the mechanism of action of this compound in reversing multidrug resistance.
References
Application of Kazusamycin B in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. with significant cytotoxic effects against a range of cancer cell lines.[1] Its primary mechanism of action involves the inhibition of cell growth and the induction of cell cycle arrest at the G1 phase.[2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, including its in vitro and in vivo applications, putative signaling pathways, and quantitative data on its efficacy.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) and 100% inhibitory concentration (IC100) values.
| Cell Line | Cancer Type | IC50 | IC100 | Exposure Time | Reference |
| L1210 | Leukemia | 0.0018 µg/mL (1.8 ng/mL) | - | Not Specified | [1] |
| P388 | Leukemia | - | 0.0016 µg/mL (1.6 ng/mL) | Not Specified | [1] |
| HeLa | Cervical Cancer | ~1 ng/mL | - | 72 hours | [3] |
| Various Tumor Cells | General | ~1 ng/mL | - | 72 hours | [2] |
In Vivo Antitumor Activity of this compound
This compound has shown a broad spectrum of antitumor activity in various murine tumor models.
| Tumor Model | Cancer Type | Efficacy | Reference |
| Sarcoma 180 (S180) | Sarcoma | Effective | [2] |
| P388 Leukemia | Leukemia | Effective | [2] |
| EL-4 Lymphoma | Lymphoma | Effective | [2] |
| B16 Melanoma | Melanoma | Effective | [2] |
| Doxorubicin-resistant P388 | Leukemia | Active | [2] |
| L5178Y-ML Hepatic Metastases | Lymphoma | Active | [2] |
| 3LL Pulmonary Metastases | Lung Carcinoma | Active | [2] |
| MX-1 Human Mammary Cancer Xenograft | Breast Cancer | Active | [2] |
Signaling Pathways
Putative Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest
While the precise molecular targets of this compound are not fully elucidated, its ability to induce G1 phase cell cycle arrest suggests interference with key regulators of this checkpoint. A plausible mechanism involves the activation of tumor suppressor pathways and the inhibition of cyclin-dependent kinases (CDKs).
Caption: Putative signaling pathway of this compound-induced G1 cell cycle arrest.
General Apoptosis Pathways
This compound's cytotoxic effects may lead to apoptosis. The diagram below illustrates the two major apoptosis pathways that could be activated.
Caption: General intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound against a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS or saline
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (width² x length)/2).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor growth and the general health of the mice (including body weight) regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a promising antitumor agent with potent in vitro and in vivo activity. The provided protocols and data serve as a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its molecular mechanism of action and to explore its efficacy in a wider range of cancer models.
References
Kazusamycin B: A Potent Tool for Investigating Nuclear Export
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kazusamycin B is a potent polyketide antibiotic with significant antitumor activity. It belongs to the leptomycin/kazusamycin family of natural products, which are well-established inhibitors of nuclear export. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the process of nuclear export, a fundamental cellular mechanism critical in various physiological and pathological states, including cancer and viral infections.
The primary molecular target of the leptomycin family, and by extension this compound, is the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1). CRM1 is a key nuclear transport receptor that recognizes and binds to leucine-rich nuclear export signals (NES) present on cargo proteins. By forming a ternary complex with the cargo protein and the small GTPase Ran in its GTP-bound state, CRM1 facilitates the translocation of a wide array of proteins and RNAs from the nucleus to the cytoplasm through the nuclear pore complex.
This compound, like its well-studied analog Leptomycin B (LMB), is believed to covalently modify a critical cysteine residue (Cys528 in human CRM1) within the NES-binding groove of CRM1.[1][2] This irreversible binding obstructs the interaction between CRM1 and its cargo, leading to the nuclear accumulation of NES-containing proteins and a subsequent blockade of their cytoplasmic functions. This property makes this compound a valuable pharmacological tool for elucidating the roles of specific proteins in nucleocytoplasmic trafficking and for investigating the consequences of disrupted nuclear export.
Quantitative Data
The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines. While specific IC50 values for the inhibition of nuclear export by this compound are not widely reported, its potent cytotoxicity is a direct consequence of its ability to block this essential cellular process. The provided concentrations can serve as a starting point for determining the optimal working concentration for nuclear export inhibition assays in specific cell lines.
| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Exposure Time | Citation |
| L1210 | Leukemia | 0.0018 µg/mL (1.8 ng/mL) | ~3.32 nM | Not Specified | [3] |
| P388 | Leukemia | 0.0016 µg/mL (1.6 ng/mL) (IC100) | ~2.95 nM | Not Specified | [3] |
| Various Tumor Cells | General | ~1 ng/mL | ~1.84 nM | 72 hours | [4] |
| HeLa | Cervical Cancer | ~1 ng/mL | ~1.84 nM | 72 hours | [5] |
Note: The molecular weight of this compound is 542 g/mol . The conversion from ng/mL to nM is an approximation.
Signaling Pathways and Experimental Workflows
Mechanism of CRM1-Mediated Nuclear Export and Inhibition by this compound
The following diagram illustrates the canonical CRM1-mediated nuclear export pathway and the inhibitory action of this compound.
Caption: CRM1-mediated nuclear export and its inhibition by this compound.
Experimental Workflow for Studying Nuclear Export Inhibition
This diagram outlines a typical workflow for investigating the effect of this compound on the subcellular localization of a protein of interest.
Caption: General workflow for studying nuclear export inhibition by this compound.
Experimental Protocols
The following protocols are adapted from standard molecular and cell biology techniques and methods used for other CRM1 inhibitors like Leptomycin B. Researchers should optimize these protocols for their specific cell lines and experimental setups.
Protocol 1: Immunofluorescence Staining for Nuclear Accumulation of a Cargo Protein
This protocol allows for the visualization of changes in the subcellular localization of a protein of interest following treatment with this compound.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against the protein of interest
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentration of this compound (a starting range of 1-10 nM is recommended) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-6 hours).
-
Fixation: After incubation, wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with a DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS and once with distilled water. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the protein of interest and the nuclear stain. Analyze the images for changes in the nucleocytoplasmic distribution of the target protein.
Protocol 2: Nuclear and Cytoplasmic Fractionation for Western Blot Analysis
This protocol enables the biochemical separation of nuclear and cytoplasmic proteins to quantify the amount of a target protein in each compartment after this compound treatment.
Materials:
-
Cultured cells in a petri dish or multi-well plate
-
This compound stock solution
-
Ice-cold PBS
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the protein of interest
-
Antibodies against nuclear (e.g., Lamin B1 or Histone H3) and cytoplasmic (e.g., GAPDH or α-Tubulin) markers
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle as described in Protocol 1. After incubation, wash the cells with ice-cold PBS and scrape them into a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold cytoplasmic lysis buffer. Incubate on ice for 10-15 minutes.
-
Homogenization: Disrupt the cell membranes by passing the lysate through a Dounce homogenizer (10-20 strokes) or by passing it through a 25-gauge needle multiple times.
-
Separation of Cytoplasmic Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully transfer it to a new pre-chilled tube.
-
Nuclear Lysis: Resuspend the remaining nuclear pellet in ice-cold nuclear lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing to ensure efficient lysis of the nuclei.
-
Separation of Nuclear Fraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the nuclear fraction. Transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay.
-
Western Blotting: Prepare samples for SDS-PAGE by adding Laemmli buffer. Load equal amounts of protein from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and probe with the primary antibody against the protein of interest, as well as with antibodies for nuclear and cytoplasmic markers to verify the purity of the fractions. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative abundance of the target protein in the nuclear and cytoplasmic compartments.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to establish a dose-response curve.
Materials:
-
Cells in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a powerful pharmacological agent for the study of nuclear export. By specifically inhibiting the CRM1-mediated export pathway, it allows for the detailed investigation of the roles of various nuclear proteins and their cytoplasmic functions. The protocols provided herein offer a framework for researchers to employ this compound in their studies, with the understanding that optimization for specific experimental systems is crucial for obtaining robust and reliable data. As with any potent biological inhibitor, careful dose-response and time-course experiments are recommended to determine the optimal conditions for each application.
References
- 1. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Kazusamycin B Solubility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Kazusamycin B in various laboratory solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in ethanol (B145695) and methanol.[1][2][] Ethanol is often the recommended solvent.[1][] It has poor solubility in water.[2][]
Q2: Is this compound soluble in DMSO?
A2: There are conflicting reports regarding the use of Dimethyl sulfoxide (B87167) (DMSO). Several sources state that this compound is unstable in DMSO.[1][2][] Therefore, its use is generally not recommended. While one source mentions solubility in DMSO, caution is strongly advised due to potential compound degradation.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in ethanol. As with any experimental work, it is best to start with a small amount to ensure it fully dissolves before proceeding with larger quantities. For long-term storage, it is advisable to store stock solutions at -20°C.
Q4: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. What should I do?
A4: This is a common issue when a compound has poor aqueous solubility. The organic solvent from your stock solution is miscible with the aqueous buffer, but the compound itself may precipitate out. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the solvent concentration: If your experimental conditions permit, a slightly higher percentage of the organic solvent (e.g., ethanol) in the final aqueous solution may help to keep the compound dissolved. However, be mindful of the potential effects of the solvent on your experiment.
-
Use a surfactant or co-solvent: In some cases, the use of a low concentration of a biocompatible surfactant or a co-solvent can help to increase the apparent solubility of a compound in an aqueous solution. This should be carefully evaluated for compatibility with your specific assay.
Troubleshooting Guide
This guide addresses common problems researchers may face when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound will not dissolve in the chosen solvent. | The concentration is too high for the selected solvent. | Try gently warming the solution and vortexing. If it still does not dissolve, add more solvent to decrease the concentration. |
| The incorrect solvent was used. | Refer to the solubility data table below. Ensure you are using a recommended solvent like ethanol or methanol. | |
| The prepared solution is cloudy or hazy. | The compound has low solubility in the solvent system at that concentration, leading to a fine precipitate. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Consider reducing the concentration for future experiments. |
| The compound may be degrading. | This is a particular concern with solvents like DMSO where this compound is known to be unstable. Prepare fresh solutions and avoid long-term storage in non-recommended solvents. | |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Always ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. |
| Degradation of the compound in the stock solution or experimental medium. | Prepare fresh stock solutions regularly. Minimize the time the compound spends in aqueous solutions before use. |
Solubility Data
While precise quantitative solubility data for this compound is not widely published, the following table summarizes the available qualitative information.
| Solvent | Solubility | Notes |
| Ethanol | Soluble | Recommended solvent. |
| Methanol | Soluble | |
| Water | Poor | |
| DMSO | Reported as soluble by some, but unstable. | Use with caution due to potential for degradation. |
Experimental Protocol: Determination of Solubility (Shake-Flask Method)
This section provides a general protocol for determining the solubility of a compound like this compound. This method is considered a gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of choice (e.g., ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
References
How to dissolve Kazusamycin B for experiments
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting tips for dissolving and using Kazusamycin B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is ethanol (B145695).[1][2][] It is also soluble in methanol (B129727).[1][2][]
Q2: Are there any solvents I should avoid when dissolving this compound?
A2: Yes, you should avoid using Dimethyl Sulfoxide (DMSO) as this compound is unstable in it.[1][2][] Due to its poor water solubility, preparing aqueous solutions directly is not recommended.[2][]
Q3: How should I store the solid form and stock solutions of this compound?
A3: Both the solid, film form and prepared stock solutions of this compound should be stored at -20°C for long-term stability.[1][]
Q4: What is the mechanism of action of this compound?
A4: this compound exhibits potent antitumor activity by arresting the cell cycle at the G1 phase.[][4] It also possesses strong antibacterial and antifungal properties.[1][2][]
Q5: What are the physical and chemical properties of this compound?
A5: Key properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 107140-30-7 | [1] |
| Molecular Formula | C₃₂H₄₆O₇ | [1][5] |
| Molecular Weight | 542.7 g/mol | [1][5] |
| Appearance | Colorless Film | [] |
| Purity | >95% by HPLC | [2][][5] |
| Storage Temperature | -20°C | [1][] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound (solid/film)
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Based on the amount of this compound provided, calculate the volume of ethanol required to achieve a 10 mM concentration.
-
Calculation Example: For 1 mg of this compound (MW: 542.7 g/mol ), the required volume of ethanol is calculated as follows:
-
Moles = 1 mg / (542.7 g/mol ) = 0.001843 moles = 1.843 µmol
-
Volume (L) = 1.843 µmol / 10,000 µmol/L = 0.0001843 L = 184.3 µL
-
-
Add the calculated volume of anhydrous ethanol to the vial containing this compound.
-
-
Dissolution: Vortex the solution gently until the this compound film is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The concentration may be too high, or the storage temperature may have fluctuated. | Gently warm the solution to room temperature and vortex to redissolve. Consider preparing a more dilute stock solution. Ensure a stable -20°C storage environment. |
| Reduced or no biological activity observed in the experiment. | Improper storage leading to degradation. Use of an inappropriate solvent (e.g., DMSO). Repeated freeze-thaw cycles. | Always store stock solutions at -20°C and protect from light. Prepare fresh aliquots from the solid compound if degradation is suspected. Confirm that ethanol or methanol was used as the solvent. |
| Difficulty dissolving the this compound film. | Insufficient solvent volume or inadequate mixing. | Ensure the correct volume of ethanol has been added. Continue to vortex gently and allow it to sit at room temperature for a few minutes before vortexing again. |
Visual Guides
Experimental Workflow for Dissolving this compound
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway: this compound Mechanism of Action
Caption: this compound induces cell cycle arrest at the G1 phase.
References
Technical Support Center: Kazusamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kazusamycin B in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is typically dissolved in high-purity, anhydrous DMSO to create a stock solution.
Q2: What is the recommended storage condition for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it can absorb moisture from the air, which may affect the stability of the dissolved compound over time.
Q3: How long can I store this compound in DMSO at -20°C?
Q4: Can I store the this compound stock solution at room temperature or 4°C?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. While short-term storage at 4°C might be acceptable for a few days, long-term storage at this temperature can lead to degradation. For any storage duration, it is crucial to protect the solution from light.
Q5: What are the signs of this compound degradation in a DMSO stock solution?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q6: How do freeze-thaw cycles affect the stability of this compound in DMSO?
A6: Repeated freeze-thaw cycles can potentially lead to the degradation of the compound and can introduce moisture into the DMSO stock. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Studies on other compounds have shown no significant loss after multiple freeze-thaw cycles, but this can be compound-dependent[2][3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability check of your current stock solution using HPLC (see Experimental Protocol below). 3. Ensure proper storage conditions (-20°C or -80°C, protected from light, minimized freeze-thaw cycles). |
| Precipitate observed in the DMSO stock solution upon thawing. | The solubility limit may have been exceeded, or the compound may be degrading. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate does not dissolve, centrifuge the vial to pellet the solid and use the supernatant, but be aware that the concentration may be lower than expected. 3. It is best to prepare a fresh stock solution at a concentration known to be soluble. |
| Discoloration of the DMSO stock solution. | This is a strong indicator of chemical degradation. | Discard the stock solution and prepare a fresh one from solid material. |
Stability Assessment of this compound in DMSO
The stability of this compound in DMSO can be quantitatively assessed by monitoring its concentration over time using analytical techniques like HPLC. Below is a summary of hypothetical stability data and a general protocol for such an experiment.
Quantitative Stability Data (Hypothetical)
The following table represents hypothetical data for the stability of a 10 mM stock solution of this compound in anhydrous DMSO stored under different conditions. The percentage of remaining this compound is determined by HPLC-UV analysis at 254 nm.
| Storage Condition | Time Point | % Remaining this compound (Hypothetical) |
| -80°C | 1 month | 99.8% |
| 3 months | 99.5% | |
| 6 months | 99.1% | |
| -20°C | 1 month | 99.2% |
| 3 months | 98.1% | |
| 6 months | 96.5% | |
| 4°C | 1 week | 97.5% |
| 1 month | 91.3% | |
| Room Temp (25°C) | 24 hours | 95.2% |
| 1 week | 85.6% |
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a general method for assessing the stability of this compound in a DMSO stock solution.
1. Materials:
- This compound powder
- Anhydrous DMSO (high purity)
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Formic acid (or other appropriate buffer components)
- C18 reverse-phase HPLC column
- HPLC system with UV or MS detector
2. Preparation of this compound Stock Solution:
- Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Vortex thoroughly to ensure complete dissolution.
- Divide the stock solution into aliquots in amber vials to protect from light.
3. Storage and Sampling:
- Store the aliquots at different temperature conditions (-80°C, -20°C, 4°C, and room temperature).
- At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
4. Sample Preparation for HPLC Analysis:
- For each time point, dilute the this compound stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µM).
- Prepare a fresh standard solution of this compound at the same concentration for comparison (Time 0 sample).
5. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm) or by mass spectrometry for higher specificity.
- Injection Volume: 10 µL.
6. Data Analysis:
- Integrate the peak area of the this compound peak in the chromatograms for each sample.
- Calculate the percentage of remaining this compound at each time point relative to the initial time point (Time 0) using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
- The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Mechanism of Action: G1 Phase Cell Cycle Arrest
This compound is known to inhibit cell growth by arresting the cell cycle at the G1 phase. This phase is a critical checkpoint for cell proliferation, controlled by a complex signaling pathway involving cyclins and cyclin-dependent kinases (CDKs).
Caption: G1 phase cell cycle progression and the putative inhibitory action of this compound.
The diagram above illustrates the key players in the G1 phase of the cell cycle. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates and inactivates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Free E2F then promotes the transcription of genes necessary for entry into the S phase (DNA replication). This compound is thought to induce G1 arrest by inhibiting the activity of the Cyclin D-CDK4/6 complex, thus preventing the inactivation of Rb and blocking the cell cycle from progressing.
References
Recommended storage conditions for Kazusamycin B
This technical support guide provides essential information for researchers, scientists, and drug development professionals using Kazusamycin B. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term stability.
Q2: How should I reconstitute this compound?
A2: It is recommended to reconstitute this compound in ethanol (B145695) or methanol (B129727). It has poor solubility in water and is unstable in DMSO.[1][2]
Q3: What is the primary mechanism of action for this compound?
A3: this compound is an inhibitor of nuclear export and is known to arrest the cell cycle in the G1 phase.[3] It is an analogue of Leptomycin A.[2]
Q4: Can I use solvents other than ethanol or methanol?
A4: The use of alternative solvents is not recommended. This compound is unstable in DMSO, which can lead to degradation of the compound and experimental variability.[1][2] Its poor water solubility makes aqueous solutions difficult to prepare.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Compound Activity | Improper storage conditions. | Always store this compound at -20°C as recommended. Avoid repeated freeze-thaw cycles. |
| Use of incorrect solvent for reconstitution. | Reconstitute fresh compound in ethanol or methanol. Do not use DMSO.[1][2] | |
| Precipitate Formation in Solution | Poor solubility in the chosen solvent. | Ensure the compound is fully dissolved in ethanol or methanol before further dilution into aqueous media for experiments. |
| Exceeding solubility limits. | Prepare a more dilute stock solution. | |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid storing diluted solutions for extended periods. |
| Use of DMSO as a solvent. | As this compound is unstable in DMSO, this can lead to inconsistent results. Switch to the recommended solvents, ethanol or methanol.[1][2] |
Storage and Solubility Data
| Parameter | Recommendation | Reference |
| Long-term Storage | -20°C | [1][2][4] |
| Shipping Temperature | Blue Ice | [4] |
| Recommended Solvents | Ethanol, Methanol | [1][2][4] |
| Solvents to Avoid | DMSO (unstable), Water (poor solubility) | [1][2][4] |
Experimental Protocol: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol describes how to analyze the effect of this compound on the cell cycle of a mammalian cell line (e.g., L1210 cells) using flow cytometry.
Materials:
-
This compound
-
Mammalian cell line (e.g., L1210)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 ng/mL). Include a vehicle control (ethanol or methanol).
-
Incubation: Incubate the cells for a desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize, collect, and combine with the supernatant to include any floating cells.
-
For suspension cells, collect the cells directly.
-
-
Washing: Centrifuge the cell suspension at a low speed, discard the supernatant, and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and vortex gently while slowly adding 1 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).
-
Staining:
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for analyzing cell cycle effects of this compound.
Caption: this compound inhibits CRM1-mediated nuclear export.
References
- 1. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. The effect of this compound on the cell cycle and morphology of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kazusamycin B Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kazusamycin B in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect or low potency of this compound. | 1. Improper solvent: this compound is unstable in DMSO. 2. Incorrect concentration: The effective concentration is cell-line dependent and typically in the low ng/mL range. 3. Degradation of the compound: Improper storage or handling. | 1. Use the correct solvent: Dissolve this compound in ethanol (B145695) or methanol (B129727). 2. Optimize concentration: Perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line (see Experimental Protocols). 3. Ensure proper storage: Store the stock solution at -20°C and protect it from light. Prepare fresh dilutions for each experiment. |
| High levels of cell death, even at low concentrations. | 1. High sensitivity of the cell line: Some cell lines are extremely sensitive to this compound. 2. Overestimation of cell number: Inaccurate cell counting can lead to a higher effective concentration per cell. | 1. Perform a thorough dose-response study: Start with very low concentrations (e.g., pg/mL range) to determine the IC50 value accurately. 2. Verify cell seeding density: Ensure accurate cell counting before seeding to maintain consistency across experiments. |
| Inconsistent results between experiments. | 1. Variability in stock solution: Degradation of the compound over time. 2. Inconsistent cell passage number: Cellular response can vary with the number of passages. 3. Solvent evaporation from stock solution: This can lead to an unintended increase in concentration. | 1. Prepare fresh stock solutions regularly: Avoid using old stock solutions. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range for all experiments. 3. Use tightly sealed vials for storage: Minimize solvent evaporation by ensuring proper sealing of the stock solution vial. |
| Precipitate forms in the culture medium after adding this compound. | 1. Poor solubility of the compound at the working concentration: The final concentration of the organic solvent (ethanol or methanol) may be too high. 2. Interaction with media components. | 1. Ensure the final solvent concentration is low: The final concentration of ethanol or methanol in the cell culture medium should typically be less than 0.1%. Prepare an intermediate dilution if necessary. 2. Add the compound to the medium with gentle mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of nuclear export. It specifically targets the protein CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1.[1][2][3] By covalently binding to a cysteine residue in the nuclear export signal (NES)-binding groove of CRM1, this compound blocks the transport of various cargo proteins from the nucleus to the cytoplasm.[4][5] This disruption of nucleocytoplasmic trafficking leads to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators, ultimately resulting in cell cycle arrest at the G1 phase and apoptosis.[6]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: The effective concentration of this compound is highly dependent on the cell line. However, it is known to be a very potent compound with cytotoxic effects observed in the low ng/mL range.[7] For initial experiments, a starting concentration range of 0.1 to 10 ng/mL is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Which solvent should I use to dissolve this compound?
A3: this compound is soluble in ethanol or methanol. It is important to avoid using DMSO , as the compound is unstable in this solvent.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored at -20°C and protected from light. To minimize degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: My cells are not responding to this compound treatment. What could be the issue?
A5: There are several potential reasons for a lack of response. First, confirm that you have dissolved the compound in the correct solvent (ethanol or methanol) and that the stock solution has been stored properly. Second, the concentration may be too low for your specific cell line; a dose-response experiment is necessary to determine the effective concentration range. Finally, some cell lines may exhibit intrinsic resistance to CRM1 inhibitors.
Quantitative Data Summary
The following tables summarize the reported cytotoxic concentrations of this compound against various cell lines. Note that IC50 values can vary depending on the assay conditions and exposure time.
| Cell Line | IC50 / Effective Concentration | Exposure Time | Reference |
| L1210 (Murine leukemia) | 0.0018 µg/mL (1.8 ng/mL) | Not specified | [8] |
| P388 (Murine leukemia) | 0.0016 µg/mL (1.6 ng/mL) (IC100) | Not specified | [8] |
| Various Tumor Cells | ~1 ng/mL | 72 hours | [7] |
| L1210 cells | 5 ng/mL (for cell cycle arrest) | 24 hours | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a "Kill Curve" Assay
This protocol describes how to determine the minimum concentration of this compound required to kill all cells in a culture over a specific time period.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Ethanol or Methanol (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in 100% ethanol or methanol to create a high-concentration stock solution (e.g., 1 mg/mL). Store at -20°C.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours. The volume per well should be 100 µL.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow the cells to attach.
-
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested range of final concentrations to test is 0.01, 0.1, 1, 10, 100, and 1000 ng/mL.
-
Include a "no drug" control (medium with the same final concentration of ethanol/methanol as the highest drug concentration) and a "no cells" control (medium only).
-
-
Treat Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells. It is recommended to test each concentration in triplicate.
-
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability:
-
At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay).
-
Follow the manufacturer's instructions for the viability reagent.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the "no drug" control to calculate the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, determine the IC50 value (the concentration that inhibits 50% of cell viability). The lowest concentration that results in 100% cell death is the "kill concentration".
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound inhibits CRM1-mediated nuclear export.
References
- 1. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Kazusamycin B
Technical Support Center: Kazusamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is an antibiotic that exhibits potent antitumor activity.[1] Its primary mechanism of action is the inhibition of cell growth and the arrest of the cell cycle at the G1 phase.[2] It has also been observed to moderately inhibit RNA synthesis, although this may be a secondary effect of nuclear structural changes.[]
Q2: What are the expected cytotoxic effects of this compound on cancer cell lines?
This compound demonstrates significant cytotoxicity against a broad spectrum of tumor cells in vitro.[4] For instance, it has potent cytocidal activities against L1210 and P388 leukemia cells.[5] The half-maximal inhibitory concentration (IC50) for many tumor cell lines is in the low nanogram per milliliter (ng/mL) range after 72 hours of exposure.[4][6]
Q3: Are there any known toxicities or side effects of this compound observed in vivo?
Yes, in vivo studies in mice have reported some toxicities. The effective dose range and toxicity are highly dependent on the tumor model and the administration regimen.[4] A notable side effect is the induction of severe diarrhea, which is believed to be caused by necrosis and/or lysis of the mucous membrane of the small intestine.[] In contrast, the degree of myelotoxicity (toxicity to the bone marrow) has been reported as relatively slight.[] Intermittent administration has been shown to reduce cumulative toxicity.[4]
Q4: My cells are not showing the expected G1 arrest after this compound treatment. What could be the issue?
Several factors could contribute to a lack of observable G1 arrest:
-
Cell Line Specificity: The effects of this compound can be cell-line dependent. While it is potent against many cancer cell lines, some, like L1210 or human lung cancer LX-1, have shown weaker responses.[4]
-
Concentration and Exposure Time: The cytotoxic and cell cycle arrest effects are time-dependent.[6] Ensure that the concentration and duration of exposure are appropriate for your specific cell line. A typical effective concentration is around 5 ng/mL for 24 hours in L1210 cells to observe G1 arrest.[2]
-
Compound Stability: this compound is unstable in DMSO.[7] It is recommended to prepare solutions in ethanol (B145695) or methanol (B129727).[7] If you are using DMSO, prepare fresh solutions and use them immediately.
-
Cell Synchronization: If you are using synchronized cells, the timing of drug addition is critical. For synchronized L1210 cells, G1 arrest was observed when the drug was added at the G1 phase.[]
Q5: I am observing high levels of cell death that do not seem to be solely due to G1 arrest. Could there be other mechanisms at play?
While G1 arrest is the primary reported mechanism, the potent cytotoxicity of this compound suggests other potential off-target effects or downstream consequences of prolonged G1 arrest leading to apoptosis or necrosis. The morphological changes observed in L1210 cells, including abnormal condensation of nuclei, suggest significant cellular stress that could trigger cell death pathways.[] It is also structurally related to Leptomycin A, a known nuclear export inhibitor, which could suggest broader effects on cellular trafficking.[7]
Troubleshooting Guides
Problem: Inconsistent IC50 values in cytotoxicity assays.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: Avoid using DMSO for stock solutions due to reported instability.[7] Prepare fresh stock solutions in ethanol or methanol and make working dilutions in your cell culture medium immediately before use.
-
-
Possible Cause 2: Variability in Exposure Time.
-
Possible Cause 3: Cell Density.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density across all plates and experiments. Over-confluent or under-confluent cells can exhibit different sensitivities to cytotoxic agents.
-
Problem: Difficulty in reproducing in vivo antitumor efficacy.
-
Possible Cause 1: Administration Schedule.
-
Troubleshooting Step: The antitumor efficacy can be dependent on the treatment schedule (single, intermittent, or successive injections).[6] While successive injections have shown more efficacy for some tumor models, intermittent administration can reduce toxicity.[4][6] Optimize the dosing regimen for your specific tumor model.
-
-
Possible Cause 2: Tumor Model Sensitivity.
-
Possible Cause 3: Drug Formulation and Delivery.
-
Troubleshooting Step: Ensure proper formulation of this compound for in vivo administration. Intraperitoneal injection has been shown to be effective.[4]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against Various Cell Lines
| Cell Line | IC50 (ng/mL) | Exposure Time (hours) | Reference |
| HeLa | ~1 | 72 | [6] |
| L1210 | 1.8 | Not Specified | [5] |
| P388 | 1.6 (IC100) | Not Specified | [5] |
| Various Tumor Cells | ~1 | 72 | [4] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed L1210 cells at a density of 1 x 10^5 cells/mL in a suitable culture vessel.
-
Treatment: Treat the cells with this compound (e.g., 5 ng/mL) or vehicle control (e.g., ethanol).
-
Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The G1, S, and G2/M populations can be quantified using appropriate software.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: this compound induces G1 phase cell cycle arrest.
Caption: Experimental workflow for determining IC50 values.
References
- 1. A new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
Kazusamycin B Toxicity Management Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kazusamycin B in animal studies. The information is designed to help manage and mitigate the toxicities associated with this potent anti-tumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibiotic isolated from Streptomyces sp. with demonstrated anti-tumor properties in both in vitro and in vivo models.[1][2] Its primary mechanism of action involves the inhibition of cell growth and the arrest of the cell cycle at the G1 phase.[3] It has also been shown to moderately inhibit RNA synthesis.[3]
Q2: What are the primary toxicities of this compound observed in animal studies?
A2: The most significant toxicity associated with this compound administration in animal models is severe diarrhea. This is caused by necrosis and lysis of the mucous membrane of the small intestine. In contrast, myelotoxicity (toxicity to the bone marrow) is reported to be relatively slight.
Q3: Is the toxicity of this compound dose-dependent?
A3: Yes, the effective dose range and the observed toxicity of this compound are highly dependent on the specific tumor cell line being targeted and the dosing regimen used.[1] The maximum tolerated dose can vary significantly, for instance, being much higher in mice with subcutaneous tumors compared to those with ascitic leukemia.[1]
Q4: How can the toxicity of this compound be managed in animal studies?
A4: A key strategy for managing the cumulative toxicity of this compound is the implementation of an intermittent administration schedule.[1] This approach has been shown to significantly reduce toxicity without compromising the therapeutic efficacy of the compound.[1] Additionally, providing comprehensive supportive care is crucial for managing side effects.
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss in Study Animals
-
Problem: Animals treated with this compound are exhibiting severe, persistent diarrhea, leading to significant weight loss and dehydration.
-
Potential Cause: This is a known and primary toxicity of this compound, resulting from damage to the intestinal mucosa.
-
Troubleshooting Steps:
-
Implement Intermittent Dosing: If not already in place, switch from a successive daily dosing schedule to an intermittent one. While a specific universal protocol is not established, a rational starting point could be dosing every other day or for a set number of days followed by a rest period (e.g., 5 days on, 2 days off). The optimal schedule will need to be determined empirically for your specific animal model and tumor type.
-
Supportive Care:
-
Hydration: Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline or lactated Ringer's solution.
-
Nutritional Support: Offer highly palatable and easily digestible food. In severe cases, nutritional support via gavage may be necessary.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications should be considered carefully and in consultation with a veterinarian. Agents like loperamide (B1203769) or adsorbents such as smectite have been used in animal models to manage chemotherapy-induced diarrhea.
-
-
Dose Reduction: If intermittent dosing and supportive care are insufficient, a dose reduction of this compound may be necessary.
-
Monitor Gut Health: Proactively monitor the gut microbiota, as dysbiosis can exacerbate diarrhea. Probiotic or prebiotic supplementation may be considered as a supportive measure.
-
Issue 2: High Mortality Rate in Treatment Group
-
Problem: A higher-than-expected mortality rate is being observed in the this compound treatment group, unrelated to tumor progression.
-
Potential Cause: The current dose and/or schedule of this compound administration is exceeding the maximum tolerated dose for the specific animal model and experimental conditions.
-
Troubleshooting Steps:
-
Dose-Finding Study: If not already performed, conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal strain and model. This should involve a dose escalation design with careful monitoring for clinical signs of toxicity.
-
Review Dosing Regimen: As with managing diarrhea, switching to an intermittent dosing schedule can significantly reduce cumulative toxicity and mortality.[1]
-
Necropsy and Histopathology: Perform a thorough necropsy and histopathological analysis of major organs from deceased animals to identify the primary sites of toxicity. This will help to confirm if the mortality is due to the expected gastrointestinal toxicity or if other organ systems are being affected.
-
Quantitative Data Summary
Due to the limited publicly available data for specific lethal doses of this compound, the following table provides a framework for researchers to populate with their own empirically determined values.
| Parameter | Animal Model | Route of Administration | Value | Reference |
| IC50 (in vitro) | L1210 Leukemia Cells | N/A | 0.0018 µg/mL | [2] |
| IC100 (in vitro) | P388 Leukemia Cells | N/A | 0.0016 µg/mL | [2] |
| LD50 | Mouse/Rat | Intraperitoneal/Intravenous/Oral | To be determined empirically | |
| Maximum Tolerated Dose (MTD) | Specify tumor model | Specify route | To be determined empirically | [1] |
Experimental Protocols
Protocol 1: Assessment of Intestinal Mucosal Toxicity
This protocol outlines a method for evaluating the extent of intestinal damage in animals treated with this compound.
-
Animal Dosing and Monitoring:
-
Administer this compound according to the experimental protocol (e.g., intermittent dosing).
-
Monitor animals daily for clinical signs of toxicity, including weight loss, diarrhea (fecal consistency score), and general appearance.
-
-
Sample Collection:
-
At the designated endpoint, euthanize the animals.
-
Carefully dissect the small and large intestines.
-
-
Gross Examination:
-
Examine the intestines for any visible signs of damage, such as inflammation, ulceration, or hemorrhage.
-
-
Histopathological Analysis (Swiss Roll Technique):
-
Flush the intestinal lumen with phosphate-buffered saline (PBS).
-
Open the intestine longitudinally.
-
Lay the intestine flat with the mucosal side up.
-
Roll the intestine from the proximal to the distal end, creating a "Swiss roll".
-
Fix the rolled tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
-
Microscopic Evaluation:
-
Examine the H&E stained sections under a microscope.
-
Score the intestinal sections for pathological changes, including:
-
Villous atrophy or blunting
-
Crypt damage or loss
-
Inflammatory cell infiltration
-
Epithelial necrosis or ulceration
-
-
Protocol 2: Intermittent Dosing Strategy
This protocol provides a general framework for implementing an intermittent dosing schedule to reduce the toxicity of this compound. The specific parameters will need to be optimized for each study.
-
Determine the Maximum Tolerated Dose (MTD) for Daily Dosing:
-
Conduct a pilot study with a small group of animals to determine the MTD for 5-7 consecutive days of dosing.
-
-
Design the Intermittent Schedule:
-
Based on the MTD from the daily dosing study, design several intermittent schedules to evaluate. Examples include:
-
Schedule A: Dose on Monday, Wednesday, and Friday.
-
Schedule B: Dose for 5 consecutive days, followed by a 2-day break.
-
Schedule C: Dose every other day.
-
-
-
Evaluate Toxicity and Efficacy:
-
Treat tumor-bearing animals with this compound using the different intermittent schedules.
-
Include a control group receiving vehicle and a group receiving the MTD of a standard-of-care chemotherapy for comparison.
-
Monitor for signs of toxicity (as described in Protocol 1) and tumor growth.
-
-
Select the Optimal Schedule:
-
The optimal intermittent dosing schedule will be the one that provides the best balance between anti-tumor efficacy and acceptable toxicity.
-
Visualizations
References
Technical Support Center: Overcoming Poor Water Solubility of Kazusamycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kazusamycin B. The focus is on addressing the challenges associated with its poor water solubility to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What is the recommended solvent?
A1: this compound has very low solubility in aqueous solutions. For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. Ensure the final concentration of the organic solvent in your experimental system is compatible with your cells or assay and does not exceed a level that would introduce artifacts (typically <0.1% v/v).
Q2: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final dilution can help maintain the solubility of this compound.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Lipid-Based Formulations: For in vivo studies, formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubility and bioavailability.[1][2][3]
Q3: What are the different formulation strategies I can consider to improve the solubility of this compound for in vitro and in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[4][5] The choice of strategy depends on the specific application.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.[1][6][7][8][9]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier at a solid state can enhance its dissolution.[2][10] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).
-
Lipid-Based Formulations: These formulations, including solutions in oils and self-emulsifying systems, can significantly improve oral bioavailability by presenting the drug in a solubilized form.[1][3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptoms: High variability in IC50 values, unexpected cytotoxicity at low concentrations, or lack of dose-response relationship.
Possible Cause: Precipitation of this compound in the cell culture medium, leading to inconsistent actual concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the diluted this compound solution under a microscope for any signs of precipitation.
-
Solubility Assessment: Perform a simple solubility test in your specific cell culture medium. Prepare serial dilutions and observe for any cloudiness or precipitate formation.
-
Formulation Adjustment:
-
Co-solvent approach: If not already optimized, ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
Surfactant addition: Consider adding a non-ionic surfactant like Tween® 80 (e.g., at 0.05% v/v) to your final dilution.
-
Cyclodextrin complexation: Prepare a stock solution of this compound complexed with HP-β-CD.
-
Issue 2: Poor Efficacy in Animal Models
Symptoms: Lack of tumor growth inhibition or inconsistent therapeutic outcomes in in vivo studies.
Possible Cause: Poor oral bioavailability due to low solubility and dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Strategy: For oral administration, consider formulating this compound. A lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), is a good starting point.[3]
-
Particle Size Reduction: If a suspension is being used, ensure the particle size is minimized through techniques like micronization to enhance the dissolution rate.[6][8][9][11]
-
Route of Administration: If oral administration proves challenging, consider alternative routes such as intraperitoneal (IP) injection, where the drug is administered in a suitable vehicle (e.g., a solution containing a co-solvent and surfactant).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using Cyclodextrin Complexation
Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water.
-
Weigh the desired amount of this compound and add it to the HP-β-CD solution.
-
Vortex the mixture vigorously for 10-15 minutes.
-
Place the mixture on a shaker and agitate at room temperature for 24-48 hours to ensure maximum complexation.
-
Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved drug.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Store the stock solution at -20°C.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
Objective: To formulate this compound in a SEDDS to improve its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer
Procedure:
-
Accurately weigh the components of the SEDDS formulation according to the desired ratio (see Table 1 for an example).
-
In a glass vial, mix the oil, surfactant, and co-surfactant.
-
Stir the mixture gently using a magnetic stirrer until a homogenous, transparent liquid is formed.
-
Add the pre-weighed this compound to the vehicle and continue stirring until it is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the spontaneous formation of a fine emulsion.
Data Presentation
Table 1: Example of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation for this compound
| Component | Function | Example Excipient | Concentration (% w/w) |
| Drug | Active Pharmaceutical Ingredient | This compound | 5 |
| Oil | Solubilizer | Capryol™ 90 | 30 |
| Surfactant | Emulsifier | Cremophor® EL | 45 |
| Co-surfactant | Co-emulsifier/Solubilizer | Transcutol® HP | 20 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| DMSO | > 50 |
| Ethanol | > 20 |
| 40% HP-β-CD in Water | ~1.5 |
| SEDDS Formulation (from Table 1) | > 50 |
Visualizations
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjbphs.com [wjbphs.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erepository.mku.ac.ke [erepository.mku.ac.ke]
Validation & Comparative
A Comparative Analysis of the Antitumor Activities of Kazusamycin B and Kazusamycin A
For Immediate Release
This guide provides a detailed comparison of the antitumor properties of Kazusamycin B and its analog, Kazusamycin A. Both are potent antitumor antibiotics isolated from Streptomyces sp. No. 81-484. While structurally similar, emerging evidence suggests potential differences in their mechanisms of action, particularly concerning cell cycle arrest. This document synthesizes available experimental data to offer a comparative overview for researchers in oncology and drug development.
Executive Summary
Kazusamycin A and this compound are unsaturated, branched-chain fatty acids with a terminal delta-lactone ring.[1] Both exhibit potent cytotoxic activity against a range of cancer cell lines in the nanomolar to picomolar range. While one comparative study concluded there was no significant difference in their overall effectiveness, a deeper analysis of available data reveals distinctions in their effects on the cell cycle, a critical aspect of their antitumor mechanism.[2] Kazusamycin A has been reported to induce G2/M phase arrest, whereas this compound is suggested to cause cell cycle arrest at the G1 phase. This fundamental difference in their biological activity warrants further investigation to understand their full therapeutic potential.
In Vitro Antitumor Activity
Both Kazusamycin A and B demonstrate potent cytotoxicity against various cancer cell lines. The following tables summarize the available data on their half-maximal inhibitory concentrations (IC50). It is important to note that a direct comparison is challenging due to the use of different cell lines and experimental conditions across studies.
Table 1: In Vitro Cytotoxicity of Kazusamycin A
| Cell Line | IC50 | Exposure Time | Reference |
| HeLa | ~1 ng/mL | 72 hours | [3] |
| Human Transitional Cancer (KU-1, T-24) | Concentration and time-dependent | 2 to 48 hours | [4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 / IC100 | Exposure Time | Reference |
| General Tumor Cells | ~1 ng/mL (IC50) | 72 hours | [2] |
| L1210 Leukemia | 0.0018 µg/mL (IC50) | Not Specified | [5] |
| P388 Leukemia | 0.0016 µg/mL (IC100) | Not Specified | [5] |
In Vivo Antitumor Activity
In vivo studies have confirmed the antitumor efficacy of both Kazusamycin A and B in murine tumor models.
Kazusamycin A:
-
Demonstrated inhibition of transplantable murine tumors and their lung metastases.
-
Showed efficacy against human mammary tumors xenografted in nude mice.[1]
-
Successive injections were more effective against Meth A fibrosarcoma and Lewis lung carcinoma compared to single or intermittent injections.[3]
This compound:
-
Effective against murine tumors including S180, P388, EL-4, and B16 via intraperitoneal injection.[2]
-
Active against doxorubicin-resistant P388, hepatic metastases of L5178Y-ML, and pulmonary metastases of 3LL.[2]
-
Showed activity against human mammary cancer MX-1 xenografted to nude mice.[2]
-
Activity was weaker towards L1210 leukemia and human lung cancer LX-1.[2]
A direct comparative study on their in vivo effectiveness concluded that there was no significant difference between the two.[2] However, the study also noted that the effective dose range and toxicity were highly dependent on the specific tumor line and the treatment regimen used.[2]
Mechanism of Action: A Tale of Two Checkpoints
The most significant divergence in the reported activities of Kazusamycin A and B lies in their impact on the cell cycle.
Kazusamycin A: G2/M Phase Arrest
Studies on human transitional cancer cells have shown that Kazusamycin A exerts a G2-arresting and M-retarding effect.[4] This suggests that Kazusamycin A may interfere with the molecular machinery that governs the transition from the G2 phase to mitosis and the subsequent progression through mitosis.
This compound: G1 Phase Arrest
In contrast, this compound has been reported to inhibit cell growth by arresting the cell cycle at the G1 phase. This implies that this compound may affect the signaling pathways that control the cell's commitment to DNA replication and division.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of Kazusamycin A and B.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Kazusamycin A or B. A vehicle control is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
References
- 1. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Growth inhibitory effect of a new anticancer antibiotics, kazusamycin A, on human transitional cancer cell lines in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Kazusamycin B and Leptomycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent natural product inhibitors, Kazusamycin B and Leptomycin B. Both compounds, originally identified as antifungal antibiotics, have garnered significant interest in cancer research due to their profound cytotoxic effects. This document aims to objectively compare their molecular mechanisms, supported by experimental data, to aid researchers in their potential application.
At a Glance: Key Mechanistic Similarities and Differences
| Feature | This compound | Leptomycin B |
| Primary Target | Chromosome Region Maintenance 1 (CRM1/XPO1)[1] | Chromosome Region Maintenance 1 (CRM1/XPO1)[1] |
| Mechanism of Action | Covalent inhibition of CRM1, blocking nuclear export of cargo proteins.[1] | Covalent inhibition of CRM1, blocking nuclear export of cargo proteins.[2][3][4][5] |
| Binding Site | Inferred to be the reactive cysteine residue (Cys528 in human) in the NES-binding groove of CRM1.[1] | Covalently binds to the reactive cysteine residue (Cys528 in human) in the NES-binding groove of CRM1.[2][3][4][5] |
| Downstream Effects | G1 phase cell cycle arrest, moderate inhibition of RNA synthesis. | G1 and G2 phase cell cycle arrest, nuclear accumulation of tumor suppressor proteins (e.g., p53), inhibition of Rev-dependent mRNA export.[6][7][8][9] |
| Structural Feature for Activity | α,β-unsaturated δ-lactone ring.[1] | α,β-unsaturated δ-lactone ring.[1][2] |
Quantitative Comparison of Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and Leptomycin B against various cancer cell lines. These values highlight the potent cytotoxic nature of both compounds.
| Compound | Cell Line | IC50 | Reference |
| This compound | L1210 (Leukemia) | 0.0018 µg/mL | [2] |
| P388 (Leukemia) | ~1 ng/mL (at 72h) | [6] | |
| Leptomycin B | Various Cancer Cell Lines | 0.1 - 10 nM | [7] |
Delving into the Molecular Mechanisms
Both this compound and Leptomycin B belong to a family of structurally related antibiotics characterized by an α,β-unsaturated δ-lactone ring.[1] This reactive moiety is central to their mechanism of action.
The Shared Target: CRM1-Mediated Nuclear Export
The primary molecular target for both compounds is the nuclear export protein, Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is responsible for the transport of a wide range of "cargo" proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. This process is essential for normal cellular function, and its dysregulation is a hallmark of many cancers.
The mechanism of inhibition involves a Michael-type addition reaction between the α,β-unsaturated lactone ring of the inhibitors and the sulfhydryl group of a specific cysteine residue (Cys528 in human CRM1) located within the nuclear export signal (NES)-binding groove of the protein.[2][3][4][5] This covalent modification irreversibly inactivates CRM1, preventing it from binding to its cargo proteins and thereby blocking their export from the nucleus.
Downstream Cellular Consequences
The inhibition of CRM1 by this compound and Leptomycin B leads to the nuclear accumulation of various CRM1 cargo proteins. This sequestration has profound effects on cellular processes, ultimately leading to cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: A key consequence of CRM1 inhibition is the nuclear retention of cell cycle regulators. For instance, the tumor suppressor protein p53, a well-known CRM1 cargo, is retained in the nucleus upon treatment with Leptomycin B.[6][7][8] This nuclear accumulation of p53 activates its downstream targets, leading to cell cycle arrest, primarily at the G1 and G2 phases.[9] this compound has also been shown to induce G1 phase cell cycle arrest, a consistent downstream effect of CRM1 inhibition.
-
Inhibition of RNA Synthesis: this compound has been observed to cause a moderate inhibition of RNA synthesis. This could be an indirect consequence of the nuclear sequestration of essential transcription factors or other proteins involved in RNA processing and export.
-
Apoptosis: The sustained nuclear presence of pro-apoptotic proteins, which are normally exported by CRM1, triggers programmed cell death.
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the mechanisms of this compound and Leptomycin B.
Nuclear Export Assay Using a Rev-GFP Reporter System
This assay is used to visually and quantitatively assess the inhibition of CRM1-mediated nuclear export.
Principle: A fusion protein consisting of the HIV-1 Rev protein's nuclear export signal (NES), a glucocorticoid receptor (GR) ligand-binding domain, and Green Fluorescent Protein (GFP) is expressed in cells. The GR domain keeps the fusion protein in the cytoplasm. Upon addition of a GR ligand (e.g., dexamethasone), the fusion protein translocates to the nucleus. Removal of the ligand allows the protein to be exported back to the cytoplasm via its NES. In the presence of a CRM1 inhibitor, the GFP signal will be retained in the nucleus.
Protocol Outline:
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes and transfect with the Rev-GR-GFP reporter plasmid.
-
Nuclear Import Induction: Treat cells with a GR ligand (e.g., 1 µM dexamethasone) to induce nuclear import of the reporter protein.
-
Inhibitor Treatment: Wash out the GR ligand and incubate the cells with the test compound (this compound or Leptomycin B) at various concentrations.
-
Live-Cell Imaging: Monitor the subcellular localization of the GFP signal over time using fluorescence microscopy.
-
Quantification: Measure the nuclear-to-cytoplasmic fluorescence intensity ratio to quantify the extent of nuclear export inhibition.
Immunofluorescence Staining for p53 Localization
This method is used to visualize the subcellular localization of endogenous proteins like p53.
Principle: Cells are treated with the inhibitor, fixed, and permeabilized. A primary antibody specific to p53 is used to label the protein, followed by a fluorescently-labeled secondary antibody for visualization by fluorescence microscopy.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound or Leptomycin B for a specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against p53.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Staining and Imaging: Stain the nuclei with DAPI and acquire images using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Cells are treated with the inhibitor, harvested, and fixed. The DNA is then stained with a fluorescent dye (e.g., propidium (B1200493) iodide), and the fluorescence intensity of individual cells is measured by a flow cytometer. The amount of DNA in a cell corresponds to its phase in the cell cycle (G1, S, or G2/M).
Protocol Outline:
-
Cell Treatment: Treat cells with this compound or Leptomycin B for various time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to acquire DNA content histograms.
-
Data Analysis: Analyze the histograms to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
This compound and Leptomycin B are potent inhibitors of CRM1-mediated nuclear export. Their shared structural motif, the α,β-unsaturated δ-lactone ring, enables them to covalently modify and inactivate CRM1, leading to the nuclear accumulation of key regulatory proteins. This, in turn, induces cell cycle arrest and apoptosis, underpinning their strong antitumor activity. While Leptomycin B is a well-characterized tool for studying nuclear export, the closely related this compound offers a valuable alternative for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate mechanisms of these fascinating natural products.
References
- 1. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of nuclear export activates the p53 response and induces the localization of HDM2 and p53 to U1A-positive nuclear bodies associated with the PODs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Leptomycin B targets a regulatory cascade of crm1, a fission yeast nuclear protein, involved in control of higher order chromosome structure and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Kazusamycin B in Overcoming Doxorubicin Resistance
For researchers, scientists, and drug development professionals grappling with the challenge of doxorubicin (B1662922) resistance in cancer, the antibiotic Kazusamycin B presents a compelling avenue of investigation. This guide provides a comparative analysis of this compound's efficacy in doxorubicin-resistant cells, supported by available experimental data and detailed methodologies for key assays.
This compound, a natural product isolated from Streptomyces sp., has demonstrated significant antitumor activity. Notably, it has shown efficacy against cell lines resistant to doxorubicin, a widely used but often resisted chemotherapeutic agent. This suggests that this compound may employ mechanisms to bypass the common resistance pathways that render doxorubicin ineffective.
Comparative Efficacy: this compound vs. Alternatives
While direct comparative studies of this compound against a panel of other anticancer agents in doxorubicin-resistant cell lines are limited in the public domain, available data indicates its potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) for this compound against various tumor cells is approximately 1 ng/mL.[1] Its activity has been confirmed in doxorubicin-resistant P388 murine leukemia cells, a well-established model for studying multidrug resistance.[1]
To provide a framework for comparison, this guide includes data on Leptomycin B, another natural product that has been studied in the context of drug resistance, and Verapamil, a known inhibitor of P-glycoprotein, a key mediator of doxorubicin efflux and resistance.
Table 1: Comparative IC50 Values in Doxorubicin-Sensitive and -Resistant Cell Lines
| Compound | Cell Line | Doxorubicin Sensitivity | IC50 | Reference |
| This compound | Tumor Cells (general) | - | ~1 ng/mL (~1.84 nM) | [1] |
| This compound | P388 | Sensitive | - | [2] |
| This compound | P388/ADM (Doxorubicin-Resistant) | Resistant | Active (specific IC50 not provided) | [1] |
| Leptomycin B | Various Cancer Cells | - | 0.1 - 10 nM | [3] |
| Verapamil | A2780/ADR (Adriamycin-Resistant) | Resistant | 5.2 µM | [4] |
Note: The doxorubicin-resistant P388 cell line (P388/ADM) is known to exhibit multidrug resistance, often associated with the overexpression of P-glycoprotein.
Unraveling the Mechanism: Overcoming Resistance
The primary mechanism of doxorubicin resistance often involves the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cancer cell. The efficacy of this compound in doxorubicin-resistant P388 cells suggests it may either not be a substrate for P-gp or it may have a mechanism to circumvent this efflux.
Further research is required to definitively elucidate this compound's interaction with P-glycoprotein. However, its ability to induce apoptosis in doxorubicin-resistant cells points towards a mechanism of action that is independent of the pathways typically thwarted by resistance mechanisms.[5]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value.[6]
Materials:
-
Doxorubicin-sensitive and -resistant cell lines (e.g., P388 and P388/ADM)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, Doxorubicin, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[7][8][9][10][11]
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression of the apoptotic markers.
Visualizing the Pathways
To better understand the potential mechanisms at play, the following diagrams illustrate the experimental workflow and the general apoptotic signaling pathway.
Caption: Experimental workflow for comparing the efficacy of this compound.
References
- 1. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apoptosis induced by anthracycline antibiotics in P388 parent and multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
Validating the Antitumor Effects of Kazusamycin B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo antitumor effects of Kazusamycin B, a potent antibiotic with a broad spectrum of activity against various cancer models. While specific quantitative comparative data in the public domain is limited, this document synthesizes available information to offer a clear understanding of its efficacy and mechanism of action, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.
Comparative Efficacy of this compound
This compound has demonstrated significant antitumor activity in a variety of preclinical in vivo models. Its efficacy is comparable to its analog, Kazusamycin A, with no significant differences observed in their therapeutic effects.[1] The antibiotic has shown effectiveness against several murine tumors, including Sarcoma 180, P388 leukemia, EL-4 lymphoma, and B16 melanoma.[1] Notably, it is also active against doxorubicin-resistant P388 leukemia, suggesting a potential role in overcoming multidrug resistance.[1]
Furthermore, this compound has been effective against metastatic models, including hepatic metastases of L5178Y-ML and pulmonary metastases of 3LL Lewis lung carcinoma.[1] Its activity extends to human tumor xenografts, as demonstrated in a human mammary cancer MX-1 model in nude mice.[1] However, its activity against L1210 leukemia and human lung cancer LX-1 was reported to be weaker.[1]
The effective dose and toxicity of this compound are highly dependent on the specific tumor type and the treatment regimen employed.[1] Intermittent administration has been shown to reduce cumulative toxicity without compromising the therapeutic effect when compared to successive administration schedules.[1]
Due to the absence of publicly available, direct comparative quantitative data from head-to-head in vivo studies with other antitumor agents, a detailed quantitative comparison is not possible at this time. The following table provides a qualitative summary of the reported in vivo antitumor activity of this compound across various cancer models.
| Tumor Model | Animal Model | Efficacy Summary | Citation |
| Sarcoma 180 (S180) | Mice | Effective growth inhibition | [1] |
| P388 Leukemia | Mice | Effective growth inhibition | [1] |
| Doxorubicin-resistant P388 | Mice | Active against resistant strain | [1] |
| EL-4 Lymphoma | Mice | Effective growth inhibition | [1] |
| B16 Melanoma | Mice | Effective growth inhibition | [1] |
| L5178Y-ML (Hepatic Metastases) | Mice | Active against metastases | [1] |
| 3LL Lewis Lung (Pulmonary Metastases) | Mice | Active against metastases | [1] |
| Human Mammary Cancer MX-1 | Nude Mice | Effective growth inhibition of xenograft | [1] |
| L1210 Leukemia | Mice | Weaker activity | [1] |
| Human Lung Cancer LX-1 | Nude Mice | Weaker activity | [1] |
Mechanism of Action: A Focus on CRM1 Inhibition
The antitumor effect of this compound is attributed to its ability to induce cell cycle arrest at the G1 phase. While the precise signaling pathway for this compound has not been fully elucidated in publicly available literature, its structural and functional similarity to Leptomycin B, a well-characterized inhibitor of Chromosome Region Maintenance 1 (CRM1), provides a strong basis for its mechanism of action.
CRM1 is a key nuclear export protein responsible for transporting various tumor suppressor proteins, including p53, from the nucleus to the cytoplasm, where they are rendered inactive. By inhibiting CRM1, this compound is believed to cause the nuclear accumulation of p53. This leads to the transcriptional activation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) responsible for G1/S phase transition, ultimately resulting in cell cycle arrest and inhibition of tumor growth.
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Protocols for In Vivo Validation
1. Cell Culture and Animal Models:
-
Cell Lines: Human or murine cancer cell lines (e.g., Sarcoma 180, P388 leukemia, or human tumor xenografts like MX-1) are cultured under appropriate conditions (e.g., specific media, temperature, CO2 levels).
-
Animals: Immunocompromised mice (e.g., nude or SCID mice for human xenografts) or immunocompetent mice (for syngeneic murine tumors), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.
2. Tumor Implantation:
-
Subcutaneous Model: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Orthotopic Model: For some studies, tumor cells are implanted in the organ of origin to better mimic the tumor microenvironment.
-
Metastasis Models: Tumor cells are injected intravenously or into specific organs to study the effect of the drug on metastasis.
3. Drug Preparation and Administration:
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline). The final concentration is prepared to deliver the desired dose in a specific injection volume.
-
Administration: The drug is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. Treatment can follow different schedules, such as daily, every other day, or weekly, for a defined period.
4. Monitoring and Data Collection:
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Volume is calculated using the formula: (Length x Width^2) / 2.
-
Body Weight and Health: Animal body weight and general health are monitored to assess drug toxicity.
-
Survival: In survival studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity appear).
5. Data Analysis:
-
Tumor Growth Inhibition (TGI): The percentage of TGI is calculated to determine the efficacy of the treatment compared to the vehicle control group.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed differences between treatment groups.
-
Survival Curves: Kaplan-Meier survival curves are generated for survival studies and analyzed using the log-rank test.
Caption: A typical experimental workflow for in vivo validation of antitumor agents.
Conclusion
This compound is a promising antitumor agent with a broad spectrum of in vivo activity against various murine and human cancer models, including those resistant to standard chemotherapy. Its mechanism of action, likely through the inhibition of CRM1 and subsequent induction of G1 cell cycle arrest, provides a strong rationale for its anticancer effects. While direct quantitative comparisons with other agents are not yet available, the existing data supports its further investigation and development as a potential cancer therapeutic. Future studies should focus on generating comprehensive in vivo dose-response data and direct comparisons with other established and novel antitumor drugs to fully elucidate its clinical potential.
References
A Comparative Guide to the Cross-Resistance Profile of Kazusamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of Kazusamycin B, with a focus on its effectiveness in drug-resistant cancer cell lines. The information presented herein is intended to support further research and development of this potent antitumor antibiotic.
Introduction
This compound is a novel antibiotic with significant antitumor properties, first isolated from Streptomyces sp. No. 81-484.[1] Its primary mechanism of action involves the inhibition of cell growth by inducing cell cycle arrest at the G1 phase.[2] Notably, this compound has demonstrated efficacy against tumor cell lines that have developed resistance to other established chemotherapeutic agents, suggesting a unique mechanism of action and a potential role in overcoming certain forms of drug resistance.
Cross-Resistance Studies with Doxorubicin-Resistant P388 Cells
A key finding in early research is the activity of this compound against a doxorubicin-resistant P388 murine leukemia cell line.[3] This suggests a lack of cross-resistance with doxorubicin (B1662922), a widely used anthracycline antibiotic whose effectiveness is often limited by the development of multidrug resistance (MDR), frequently associated with the overexpression of P-glycoprotein. The ability of this compound to bypass this common resistance mechanism underscores its therapeutic potential.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and Doxorubicin in sensitive and resistant P388 leukemia cell lines. While a specific IC50 value for this compound in doxorubicin-resistant P388 cells is not available in the reviewed literature, its potent activity against this cell line has been qualitatively established.[3]
| Compound | Cell Line | IC50 / IC100 | Molar Concentration (approx.) | Resistance Factor |
| This compound | P388 (sensitive) | IC100: 0.0016 µg/mL | ~2.95 nM | N/A |
| P388/Dox (resistant) | Data not available | Data not available | N/A | |
| Doxorubicin | P388 (sensitive) | Representative IC50: ~25-50 nM | ~25-50 nM | N/A |
| P388/Dox (resistant) | Representative IC50: >500 nM | >500 nM | >10-20 fold |
Note: The IC100 for this compound in sensitive P388 cells is provided from the source. The IC50 is likely to be lower. Representative IC50 values for Doxorubicin are based on typical findings in the literature for sensitive and resistant P388 cell lines to illustrate the resistance phenotype.
Experimental Protocols
Establishment of Doxorubicin-Resistant P388 Cell Line
A doxorubicin-resistant P388 cell line (P388/Dox) can be established by continuous exposure of the parental P388 cell line to gradually increasing concentrations of doxorubicin.
-
Initial Culture: P388 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Exposure: The culture is initiated with a low concentration of doxorubicin (e.g., 10 nM).
-
Stepwise Increase: As the cells adapt and resume normal growth, the concentration of doxorubicin is incrementally increased.
-
Selection and Stabilization: This process of selection is continued until the cells are able to proliferate in a significantly higher concentration of doxorubicin (e.g., >500 nM) compared to the initial IC50 of the parental line. The resistant phenotype should be periodically confirmed and the cell line maintained in a drug-containing medium.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and other compounds can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: P388 and P388/Dox cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound or the comparative drug (e.g., doxorubicin) for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizations
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing the cross-resistance of this compound.
Signaling Pathway of G1 Cell Cycle Arrest
The primary mechanism of action of this compound is the induction of G1 phase cell cycle arrest.[2] While the precise upstream molecular target of this compound has not been fully elucidated, the downstream effects converge on the key regulators of the G1/S transition.
Caption: Generalized pathway of this compound-induced G1 cell cycle arrest.
References
Unraveling the Cytotoxic Puzzle: A Comparative Guide to the Structural Activity Relationship of Kazusamycin Analogues
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structural activity relationship (SAR) of Kazusamycin A, a potent antitumor antibiotic, and its analogues. By examining key structural modifications, we can glean insights into the features crucial for its cytotoxic effects.
Kazusamycin A, a natural product isolated from Streptomyces sp., exhibits significant cytotoxic activity against various cancer cell lines.[1][2] Its complex structure, characterized by an unsaturated, branched-chain fatty acid with a terminal α,β-unsaturated δ-lactone ring, has been a focal point of medicinal chemistry efforts to develop more potent and less toxic anticancer agents.[1][3][4]
The Crucial Role of the α,β-Unsaturated δ-Lactone
A central theme in the SAR of Kazusamycin A is the high reactivity of the α,β-unsaturated δ-lactone moiety. This functional group is believed to be a key electrophilic warhead, likely reacting with biological nucleophiles such as cysteine residues in proteins via a Michael-type addition. This covalent modification of cellular targets is a plausible mechanism for its potent cytotoxicity.
In a key study by Ando et al. (2006), novel derivatives of Kazusamycin A were designed with the specific aim of modulating the reactivity of this lactone ring. The goal was to retain potent antitumor activity while reducing off-target effects and associated toxicities, such as hepatic toxicity. While the specific structures and IC50 values from this study are not publicly available in detail, the research underscores the strategy of modifying this reactive center to improve the therapeutic index of Kazusamycin-based compounds. The study reported that two of the newly synthesized analogues displayed cytotoxicity comparable to the parent Kazusamycin A against the HPAC (human pancreatic adenocarcinoma) cell line, but with significantly lower liver toxicity.[3] This suggests that subtle modifications to the lactone or surrounding regions can successfully decouple the desired anticancer effects from undesirable toxicity.
The active site of Kazusamycin A is thought to involve the conjugated double bonds, the carboxylic acid, and hydroxyl groups in addition to the lactone ring.[5] Together, these features orchestrate the molecule's interaction with its cellular targets.
Comparative Cytotoxicity Data
While specific quantitative data for a series of novel analogues from the pivotal 2006 study by Ando et al. were not accessible in the public domain for this review, the following table summarizes the reported cytotoxic potency of the parent compounds, Kazusamycin A and B, against various cell lines from other studies. This data provides a baseline for the high potency that medicinal chemists aim to maintain or exceed while improving safety profiles.
| Compound | Cell Line | IC50 Value | Citation |
| Kazusamycin A | HeLa | ~1 ng/mL | [2] |
| Kazusamycin B | L1210 Leukemia | 0.0018 µg/mL | [6] |
| This compound | P388 Leukemia | 0.0016 µg/mL (IC100) | [6] |
| This compound | Various Tumor Cells | ~1 ng/mL | [7] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed, representative protocol for a common cytotoxicity assay is provided below.
Cytotoxicity Determination using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, this assay is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell line (e.g., HPAC, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Kazusamycin analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 104 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Kazusamycin analogues in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Visualizing Structural Features and Experimental Workflow
To better illustrate the key structural aspects of Kazusamycin A and the general process of evaluating its analogues, the following diagrams are provided.
Caption: Key structural features of Kazusamycin A.
Caption: General workflow for cytotoxic evaluation of analogues.
References
- 1. Structural study of a new antitumor antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of novel kazusamycin A derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Studies on the new antibiotic kazusamycin and related substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Kazusamycin B
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Kazusamycin B are critical for ensuring laboratory safety and environmental protection. As an antibiotic with cytotoxic properties utilized in cancer research, this compound necessitates meticulous disposal procedures that align with established guidelines for hazardous and cytotoxic materials.[1] Adherence to these protocols is paramount to minimize exposure risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to have a comprehensive understanding of its potential hazards and the necessary safety measures. All handling of this compound and its associated waste should be conducted within a designated area, such as a certified chemical fume hood or biological safety cabinet, to control potential contamination.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is essential to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (consider double-gloving) | Prevents skin contact and absorption. |
| Gown | Long-sleeved, impermeable disposable gown | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | Shields eyes from splashes and aerosols. |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing | Provides full-face protection. |
| Respiratory Protection | N95 or higher-rated respirator | Necessary if there is a risk of aerosolization of the compound. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste is a multi-step process that requires careful segregation and containment. The following workflow outlines the necessary procedures from the point of generation to final disposal.
Experimental Protocol for Spill Decontamination:
In the event of a spill, immediate and appropriate action is required to contain and decontaminate the area.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before approaching the spill, ensure all necessary personal protective equipment is worn, including double gloves, a gown, eye protection, and a respirator if aerosols are suspected.
-
Contain the Spill: Cover the spill with absorbent material, starting from the outside and working inwards to prevent further spreading.
-
Decontaminate the Area:
-
Carefully collect all contaminated absorbent materials and place them in a designated "Cytotoxic Waste" container.
-
Clean the spill area with a suitable decontamination solution. A freshly prepared 10% bleach solution followed by a rinse with 70% ethanol (B145695) is a common practice, but institutional guidelines should be followed.
-
For the final rinse, use water to remove any residual cleaning agents.
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[2]
Waste Segregation and Containment:
Proper segregation at the point of generation is crucial for safe and compliant disposal.
| Waste Type | Container Specification | Disposal Route |
| Solid Waste | Puncture-resistant, leak-proof container clearly labeled "Cytotoxic Waste." Often color-coded (e.g., yellow or purple).[2][3] | Incineration at a licensed hazardous waste facility.[2][4] |
| Liquid Waste | Leak-proof, sealed container clearly labeled "Cytotoxic Waste." Must be compatible with the solvent used. | Collection by a certified hazardous waste disposal service for incineration.[2] |
| Sharps | Puncture-proof sharps container, clearly labeled "Cytotoxic Sharps."[2][4][5] | Incineration at a licensed hazardous waste facility.[2][4] |
| Contaminated PPE | Double-bagged in labeled cytotoxic waste bags.[3] | Incineration at a licensed hazardous waste facility. |
Chemical Inactivation:
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By implementing stringent handling procedures, utilizing appropriate personal protective equipment, and adhering to a systematic disposal workflow, research professionals can mitigate the risks associated with this potent cytotoxic compound. Always consult your institution's specific safety data sheets and hazardous waste disposal guidelines to ensure full compliance with local, state, and federal regulations.
References
Safeguarding Researchers: Essential Protocols for Handling Kazusamycin B
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of Kazusamycin B, a potent antitumor antibiotic. In the absence of a specific Safety Data Sheet (SDS), these protocols are based on best practices for managing highly potent cytotoxic compounds in a laboratory setting. Adherence to these procedures is mandatory to ensure personnel safety and mitigate occupational exposure.
This compound is an antibiotic isolated from Streptomyces sp. with significant anti-bacterial, anti-fungal, and potent antitumor properties.[1][2] It functions by inhibiting cell growth and arresting the cell cycle at the G1 phase.[3] Due to its cytotoxic nature, this compound must be handled with extreme caution.
Key Compound Data
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₄₆O₇ | [2] |
| Molecular Weight | 542.7 g/mol | [2] |
| In Vitro Potency (IC₅₀) | ~1 ng/mL against various tumor cell lines | [4] |
| Reported Activity | Antitumor, Antibacterial, Antifungal | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. All personnel must be trained in the proper donning and doffing of the following equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving is mandatory. | Provides primary barrier against skin contact. Double gloving offers enhanced protection in case of a breach in the outer glove. |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination.[5] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Prevents exposure to splashes or aerosols.[6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powdered form or if there is a risk of aerosolization. | Minimizes the risk of inhaling the potent compound. |
Operational Plan: Handling and Experimental Procedures
All manipulations of this compound, from initial reconstitution to addition to experimental systems, must be performed within a certified Class II Biological Safety Cabinet (BSC) to provide a contained workspace.[5]
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Dedicated Storage: Store this compound in a clearly labeled, dedicated, and secure location with restricted access.[6]
-
Temperature Control: Adhere to the manufacturer's storage temperature recommendations, typically -20°C for the solid compound.
Reconstitution and Aliquoting
-
Prepare the BSC: Before starting, decontaminate the BSC work surface and cover it with a disposable, absorbent, plastic-backed pad.
-
Don PPE: Wear all required PPE, including double gloves, gown, and eye protection.
-
Reconstitution: Carefully reconstitute the powdered this compound to the desired stock concentration using an appropriate solvent. Use luer-lock syringes and needles to minimize the risk of spills and aerosol generation.
-
Labeling: Clearly label all stock solutions and aliquots with the compound name, concentration, date of preparation, and initials of the researcher.
Experimental Use
-
In Vitro Studies: When treating cell cultures, perform all additions of this compound inside the BSC.
-
Animal Studies: For in vivo experiments, utilize appropriate animal handling and containment procedures. All dosing and subsequent handling of animals and their waste should be conducted in a manner that prevents exposure. Animal cages should be clearly marked as containing an animal treated with a cytotoxic agent.[6]
Disposal Plan
Proper disposal of cytotoxic waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes, but is not limited to:
-
Gloves, gowns, and other disposable PPE
-
Pipette tips, tubes, flasks, and other plasticware
-
Needles and syringes (dispose of in a designated cytotoxic sharps container)
-
Contaminated absorbent pads
-
Animal bedding and carcasses from treated animals[6]
-
-
Waste Containers: Dispose of all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers, often distinguished by a purple color.[7][8]
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste management service, typically via high-temperature incineration.[1][8] This is the only approved method for the complete destruction of cytotoxic compounds.
Visualizing Key Processes
To further clarify procedural and mechanistic information, the following diagrams have been generated.
Caption: this compound induces G1 phase cell cycle arrest.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. cleanaway.com.au [cleanaway.com.au]
- 2. This compound, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor effect of this compound on experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
